2-(Aminoethyl)-1-N-Boc-pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627343 | |
| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370069-29-7 | |
| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 370069-29-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of 2-(Aminoethyl)-1-N-Boc-pyrrolidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, chiral scaffolds that offer three-dimensional complexity and versatile functionalization handles are of exceptional value. 2-(Aminoethyl)-1-N-Boc-pyrrolidine, particularly its (R)-enantiomer, has emerged as a crucial chiral intermediate in medicinal chemistry. Its inherent structural features—a protected pyrrolidine ring and a reactive primary amine—provide a robust platform for the synthesis of a diverse array of bioactive molecules. The pyrrolidine motif is a well-established "privileged scaffold," frequently found in FDA-approved drugs, and its incorporation can significantly enhance a compound's pharmacological properties.[1][2] This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the generation of potent and selective therapeutic agents.
Core Applications in Drug Discovery
This compound serves as a versatile building block for the synthesis of various classes of therapeutic agents, including:
-
Adenosine A2A Receptor Antagonists: These compounds are of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease. The pyrrolidine moiety has been shown to be a potent substitute for other cyclic amines in novel diamino derivatives of[1][2][3]triazolo[1,5-a][1][4][5]triazine, leading to compounds with low nanomolar affinity and high selectivity for the A2A receptor.
-
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a common feature in molecules targeting the CNS. Derivatives of this compound are explored for their potential to modulate neurotransmitter systems, offering therapeutic avenues for a range of neurological and psychiatric conditions.
-
Antiviral Compounds: The pyrrolidine ring is a key structural component in a number of antiviral drugs. The functional handles on this compound allow for its incorporation into novel antiviral agents, contributing to the development of new treatments for viral infections.
-
Protease Inhibitors: This class of drugs is crucial in the treatment of diseases such as HIV/AIDS and hepatitis C. The stereochemistry and conformational flexibility of the pyrrolidine ring can be exploited to design potent and selective protease inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the biological activity of a series of adenosine A2A receptor antagonists synthesized using a closely related analog, (R)-2-(aminomethyl)pyrrolidine. This data highlights the impact of the pyrrolidine scaffold on binding affinity.
| Compound ID | Heterocyclic Core | R Group | A2a Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2a) |
| 12 | [1][2][3]triazolo[1,5-a][1][4][5]triazine | Cl | 18 | >10000 | >556 |
| 13 | [1][2][3]triazolo[1,5-c]pyrimidine | Cl | 310 | >10000 | >32 |
| 14 | [1][2][3]triazolo[1,5-a]pyrimidine | Cl | 640 | >10000 | >16 |
| 15 | [1][2][3]triazolo[1,5-a][1][4][5]triazine | Furyl | 6 | 1300 | 217 |
| 16 | [1][2][3]triazolo[1,5-c]pyrimidine | Furyl | 42 | >10000 | >238 |
| 17 | [1][2][3]triazolo[1,5-a]pyrimidine | Furyl | 140 | >10000 | >71 |
Experimental Protocols
General Procedure for the Synthesis of 7-Amino-5-((R)-pyrrolidin-2-ylmethylamino)-2-(furan-2-yl)-[1][2][3]triazolo[1,5-a][1][4][5]triazine Analogues
This protocol is a representative example of how this compound is utilized in the synthesis of adenosine A2A receptor antagonists.
Step 1: Synthesis of the Dichloro-[1][2][3]triazolo[1,5-a][1][4][5]triazine Intermediate
A solution of 3,5-dichloro-1H-[1][2][3]triazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) is treated with a base, for example, sodium hydride (1.1 eq), at 0 °C. To this mixture, 2,4,6-trichloro-1,3,5-triazine (1.0 eq) is added portion-wise, and the reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dichloro intermediate.
Step 2: Nucleophilic Substitution with (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
The dichloro intermediate (1.0 eq) and (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (1.1 eq) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq), is added, and the mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
Step 3: Suzuki Coupling to Introduce the Furan Moiety
The product from Step 2 (1.0 eq), furan-2-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq) are suspended in a mixture of solvents, typically dioxane and water. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours. After cooling, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is purified by column chromatography to afford the Boc-protected final compound.
Step 4: Boc Deprotection
The Boc-protected compound (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the final free amine product, which can be further purified if necessary.
Visualizations
Synthetic Workflow for Adenosine A2A Antagonists
Caption: Synthetic pathway for adenosine A2A antagonists.
General Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling cascade.
Conclusion
This compound stands out as a chiral building block of significant importance in medicinal chemistry. Its application in the synthesis of potent and selective adenosine A2A receptor antagonists exemplifies its value in constructing complex molecules with therapeutic potential. The strategic use of this and similar chiral scaffolds will undoubtedly continue to fuel the discovery and development of next-generation therapeutics for a wide range of diseases. Further exploration into its utility for developing novel CNS and antiviral agents is a promising area for future research.
References
- 1. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides and N-[1,3,5]Triazinyl-Amides from the Reactions of 2-Amine-[1,3,5]Triazines with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
Technical Guide: Physicochemical Properties and Applications of tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a bifunctional organic molecule widely utilized as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a protected pyrrolidine ring and a primary amino group, makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1] |
| CAS Number | 239483-09-1 ((S)-enantiomer) | [1] |
| Appearance | Colorless to light yellow oil (predicted) | --- |
| Boiling Point | ~297.5 °C (Predicted) | [2] |
| Density | ~1.029 g/cm³ (Predicted) | [2] |
| pKa | ~10.42 (Predicted for the primary amine) | [2] |
| Melting Point | Data not available | [3] |
| Solubility | Data not available | [3] |
| logP | Data not available | --- |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of chemical compounds. The following are standard methodologies that can be applied to characterize tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point of solid derivatives of the title compound.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4][5]
-
The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of high purity.
Solubility Determination
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Methodology:
-
To a small test tube, add approximately 10-20 mg of the compound.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.[6]
-
Observe whether the compound dissolves completely. Solubility can be classified as soluble, partially soluble, or insoluble.
-
For amine-containing compounds, solubility in aqueous acid (e.g., 5% HCl) is a key indicator of the basicity of the nitrogen atom.[7]
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant (pKa) of the primary amino group.
Methodology:
-
A precise amount of the compound is dissolved in a known volume of deionized water.
-
The solution is placed in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.[8]
-
The pH of the solution is recorded after each addition of the titrant.[8]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[8][9]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
A solution of the compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), which have been pre-saturated with each other.[10][11][12]
-
The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases.[11]
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.[11]
Application in PROTAC Synthesis
tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14] The pyrrolidine moiety and the ethylamine linker of the title compound are incorporated into the linker component of the PROTAC, which connects the target protein ligand to the E3 ligase ligand.
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate as a linker component.
Caption: Generalized workflow for PROTAC synthesis.
Signaling Pathway of PROTAC Action
The synthesized PROTAC induces the degradation of a target protein through the ubiquitin-proteasome system. This mechanism of action is depicted in the following signaling pathway diagram.
Caption: PROTAC mechanism of action.
Conclusion
tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a foundational building block for the synthesis of advanced therapeutic modalities, most notably PROTACs. While a complete experimental dataset of its physicochemical properties is not yet fully established, standardized protocols can be readily applied for its characterization. A thorough understanding of these properties is paramount for its effective use in the development of novel drugs targeting protein degradation. The workflows and pathways described herein provide a framework for researchers and scientists engaged in this cutting-edge area of drug discovery.
References
- 1. calpaclab.com [calpaclab.com]
- 2. healthchems.lookchem.com [healthchems.lookchem.com]
- 3. 1-(2-Aminoethyl) Pyrrolidine, C6H14N2, 7154-73-6, 1-Pyrrolidineethanamine; Pyrrolidinoethylamine [mallakchemicals.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. enamine.net [enamine.net]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide
Introduction
The pyrrolidine ring is a fundamental saturated nitrogen heterocycle and a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence underscores the critical importance of robust and efficient synthetic methodologies for its construction. A cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules, is the use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as one of the most versatile and widely used protecting groups for amines due to its unique combination of stability and facile, selective removal.[3][4][5]
This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in contemporary pyrrolidine synthesis. We will explore its key functions, detail common synthetic strategies that leverage its advantages, provide specific experimental protocols, and present quantitative data to guide researchers, scientists, and drug development professionals in this vital area of synthetic chemistry.
Core Functions of the Boc Group in Synthesis
The efficacy of the Boc group in pyrrolidine synthesis stems from several key physicochemical properties that chemists exploit to control reaction pathways and achieve desired outcomes.
-
Modulation of Nitrogen Reactivity: The primary role of the Boc group is to decrease the nucleophilicity and basicity of the nitrogen atom.[4] By converting the amine into a carbamate, the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group. This electronic effect prevents unwanted side reactions, such as N-alkylation or protonation, under a variety of reaction conditions, allowing for selective transformations at other positions of the molecule.
-
Directing Group for Asymmetric Synthesis: The Boc group is instrumental in achieving high levels of stereocontrol. In asymmetric deprotonation reactions, the bulky Boc group can direct the approach of a lithium base (often complexed with a chiral ligand like (-)-sparteine) to preferentially abstract a specific α-proton, leading to the formation of a chiral organolithium intermediate.[6][7] This strategy is a powerful tool for creating enantioenriched 2-substituted pyrrolidines.
-
Facilitating α-Lithiation: The carbamate carbonyl of the Boc group acts as a powerful directing group for lithiation at the adjacent α-carbon positions (C2 and C5) of the pyrrolidine ring.[8][9] This "directed metalation" allows for the regioselective functionalization of the pyrrolidine scaffold, a transformation that is difficult to achieve on the unprotected amine. Studies have shown that reaction conditions, such as temperature, can influence the regioselectivity of this lithiation.[8][10][11]
-
Stability and Orthogonal Deprotection: The Boc group is stable to a wide range of non-acidic reagents, including many nucleophiles, bases, and conditions for catalytic hydrogenation, making it compatible with a broad spectrum of synthetic transformations.[4][5] Crucially, it can be easily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which typically do not affect other common protecting groups like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups.[3][5][12] This orthogonality is a key principle in complex, multi-step synthesis.
Key Synthetic Strategies and Methodologies
The Boc group is integral to numerous strategies for constructing the pyrrolidine ring. Below are some of the most prominent methods, complete with representative data and protocols.
Intramolecular Cyclization of Acyclic Precursors
One of the most powerful methods for forming the pyrrolidine ring is the intramolecular cyclization of a suitably functionalized acyclic N-Boc protected amine.[1][13] This strategy typically involves the nucleophilic attack of the Boc-protected nitrogen (or an α-carbanion) onto an internal electrophile.
A common approach involves the cyclization of an N-Boc protected amino alcohol or its corresponding halide. For instance, the enantioselective synthesis of Anisomycin involves the cyclization of a Boc-protected alcohol using sodium hydride (NaH) in DMF to yield the pyrrolidine ring.[1][13] Subsequent deprotection in an acidic environment furnishes the final product.[1][13]
Table 1: Representative Intramolecular Cyclization Reactions for Pyrrolidine Synthesis
| Precursor Type | Cyclization Conditions | Product | Yield (%) | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |
| N-Boc-(3-halopropyl)allylamine | n-BuLi/(-)-sparteine | N-Boc-2-alkenylpyrrolidine | 31-93% | 65:35 to 90:10 er | [14] |
| N-Boc-N-(oxaalkenyl)benzylamine | n-BuLi/(-)-sparteine | N-Boc-2-phenyl-3-(hydroxymethyl)pyrrolidine | 67% | 97:3 and 95:5 er | [14] |
| γ-(N-Boc-amino) alkene with Aryl Bromide | Pd(OAc)₂, dpe-phos, NaOtBu | N-Boc-2-aryl-pyrrolidine | 70-90% | High dr | [15] |
| N-Boc protected alcohol | NaH, DMF | N-Boc-pyrrolidine derivative | 78% (after deprotection) | N/A | [1][13] |
This protocol is adapted from the work of Wolfe et al. on the stereoselective synthesis of N-Boc-protected pyrrolidines.[15]
-
Materials: Pd(OAc)₂ (5.7 mg, 0.025 mmol, 5.0 mol %), dpe-phos (27.0 mg, 0.050 mmol, 10 mol %), NaOtBu (67 mg, 0.70 mmol), N-Boc-hex-5-en-2-amine (100 mg, 0.50 mmol), bromobenzene (53 μL, 0.50 mmol), and toluene (1.0 mL).
-
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂, dpe-phos, and NaOtBu.
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, N-Boc-hex-5-en-2-amine, and bromobenzene are added sequentially via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (10 mL) and filtered through a plug of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with 5% ethyl acetate in hexanes) to afford the product as a colorless oil.
-
-
Expected Outcome: The reaction typically affords the desired product in high yield (~85%) and high diastereoselectivity (trans:cis > 20:1).
// Nodes start [label="Combine Reactants:\n- N-Boc-alkenylamine\n- Aryl Bromide\n- Pd Catalyst & Ligand\n- Base (NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat Mixture\n(e.g., 100 °C, 24h)\nin Toluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Silica Gel Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Boc-Pyrrolidine\nProduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reaction [label="1. Setup"]; reaction -> workup [label="2. Reaction"]; workup -> purification [label="3. Isolation"]; purification -> product [label="4. Final Product"]; } caption: "Workflow for Pd-catalyzed pyrrolidine synthesis."
Asymmetric Lithiation and Substitution
The Boc group is essential for the enantioselective functionalization of the pyrrolidine ring via asymmetric deprotonation.[6][7] The use of sec-butyllithium in the presence of a chiral diamine, such as (-)-sparteine, allows for the removal of one of the two enantiotopic α-protons. The resulting configurationally stable α-lithiated intermediate can then be trapped with various electrophiles to yield highly enantioenriched 2-substituted pyrrolidines.
Table 2: Enantioselective Lithiation-Substitution of N-Boc-pyrrolidine
| Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (-)-sparteine | (CH₃)₂SO₄ | N-Boc-2-methylpyrrolidine | 85% | 96:4 | [6] |
| (-)-sparteine | TMSCl | N-Boc-2-(trimethylsilyl)pyrrolidine | 90% | >98:2 | [6] |
| (+)-sparteine surrogate | (CH₃)₂SO₄ | N-Boc-2-methylpyrrolidine | 75% | 5:95 | [9] |
| (-)-cytisine-derived diamine | MeOD | N-Boc-2-deutero-pyrrolidine | N/A | 95:5 | [6] |
This protocol is a representative example of asymmetric lithiation using (-)-sparteine.
-
Materials: N-Boc-pyrrolidine (1.0 mmol), (-)-sparteine (1.2 mmol), anhydrous diethyl ether (10 mL), sec-butyllithium (1.4 M in cyclohexane, 1.1 mmol), dimethyl sulfate (1.5 mmol).
-
Procedure:
-
A solution of N-Boc-pyrrolidine and (-)-sparteine in diethyl ether is cooled to -78 °C under an argon atmosphere.
-
sec-Butyllithium is added dropwise, and the resulting solution is stirred at -78 °C for 4 hours.
-
Dimethyl sulfate is added, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the enantioenriched product.
-
-
Expected Outcome: Yields are typically high ( >80%) with excellent enantioselectivity (>95:5 er).
// Nodes start [label="N-Boc-Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="s-BuLi / (-)-sparteine\n-78 °C, Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Chiral Lithiated Intermediate\n(Configurationally Stable)", fillcolor="#FBBC05", fontcolor="#202124"]; electrophile [label="Electrophile (E+)\ne.g., Me₂SO₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Enantioenriched Product\n(R)-N-Boc-2-E-Pyrrolidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Asymmetric\nDeprotonation"]; reagents -> intermediate [style=dashed, arrowhead=none]; intermediate -> product [label="Electrophilic\nQuench"]; electrophile -> product [style=dashed, arrowhead=none]; } caption: "Pathway for asymmetric lithiation-substitution."
Deprotection of the Boc Group
The final step in many synthetic sequences is the removal of the Boc group to unveil the free pyrrolidine nitrogen. This step must be efficient and selective to avoid degradation of the target molecule.
The most common method for Boc deprotection is treatment with a strong acid.[3] Trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, is highly effective and typically results in rapid deprotection at room temperature.[3][5] An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate.[3]
Table 3: Common Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1-2 h | Highly effective; volatile byproducts. | [3] |
| 4M HCl in Dioxane | Dioxane | 25 | 1-4 h | Product precipitates as HCl salt. | [3] |
| Oxalyl Chloride | Methanol | 0 to 25 | 1-4 h | Milder, neutral conditions. | [3] |
| Water (Reflux) | Water | 100 | 1-14 h | Green, catalyst-free method. | [3][16] |
| p-Toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | 25 | 10-30 min | Green, efficient method. | [17] |
This protocol is a standard and widely used method for removing the Boc group.[3]
-
Materials: N-Boc protected pyrrolidine (1.0 eq), dichloromethane (DCM, 5-10 volumes), trifluoroacetic acid (TFA, 2-10 eq).
-
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative in DCM and cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the amine trifluoroacetate salt, can be used directly or neutralized by dissolving it in a suitable solvent and adding a base (e.g., saturated NaHCO₃ solution) followed by extraction.
-
-
Caution: TFA is highly corrosive. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of pyrrolidines. Its ability to reversibly modulate the reactivity of the nitrogen atom provides chemists with exquisite control over synthetic outcomes. From enabling powerful intramolecular cyclization reactions to serving as a critical directing group in stereoselective α-functionalizations, the Boc group has fundamentally shaped the strategies used to construct this important heterocyclic scaffold. The combination of its robust stability under various conditions and its facile removal under mild acidic protocols ensures that it will remain a central element in the synthetic chemist's toolbox for the foreseeable future, continuing to drive innovation in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective directed lithiation of N-Boc 3-hydroxypyrrolidine. Synthesis of 2-substituted 4-hydroxypyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 16. mcours.net [mcours.net]
- 17. mdpi.com [mdpi.com]
The Pivotal Role of 2-(Aminoethyl)-1-N-Boc-pyrrolidine in Chiral API Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development. Chiral building blocks are instrumental in this endeavor, and among them, 2-(Aminoethyl)-1-N-Boc-pyrrolidine has emerged as a versatile and highly valuable scaffold. This technical guide provides a comprehensive overview of its synthesis, properties, and applications in the construction of complex APIs, complete with experimental insights and pathway analysis.
Introduction to a Privileged Scaffold
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.[1] Its three-dimensional structure offers superior spatial arrangement for interacting with biological targets compared to flat aromatic systems, often leading to improved solubility and optimized ADME/Tox profiles.[1] The specific chiral isomer, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, provides a key stereocenter, crucial for the enantioselectivity of the final API.
The N-Boc (tert-butoxycarbonyl) protecting group serves a dual purpose: it ensures the stability of the pyrrolidine nitrogen during multi-step syntheses and can be readily removed under mild acidic conditions, allowing for sequential and controlled functionalization.[1] The primary aminoethyl side chain provides a reactive handle for coupling with various molecular fragments, making it a versatile building block for a diverse range of APIs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 370069-29-7 | |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.30 g/mol | |
| Boiling Point | 297.486 °C at 760 mmHg | |
| Density | 1.029 g/cm³ | |
| Refractive Index | 1.485 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The enantioselective synthesis of this compound is critical to its utility. While various methods exist for the synthesis of chiral pyrrolidines, a common strategy involves the use of chiral precursors and stereoselective reactions. Below are outlined synthetic approaches that can be adapted for its preparation.
General Synthetic Strategies
One common approach involves the derivatization of commercially available chiral precursors like (R)-prolinol. The hydroxyl group can be converted to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a cyanide or azide nucleophile. Subsequent reduction and protection steps yield the desired product.
Another strategy employs the asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by trapping with an appropriate electrophile. This method allows for the direct introduction of functionality at the 2-position with high enantioselectivity.
Biocatalytic approaches using transaminases are also gaining prominence for the asymmetric synthesis of chiral amines, offering high enantiomeric excess and environmentally friendly conditions.
Illustrative Experimental Protocol: Synthesis from (R)-Boc-Prolinol
This protocol outlines a representative multi-step synthesis starting from (R)-Boc-prolinol.
Step 1: Mesylation of (R)-Boc-Prolinol
To a solution of (R)-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Azide
The crude mesylate from the previous step is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80-90 °C and stirred for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is purified by column chromatography.
Step 3: Reduction of the Azide and Boc Protection
The purified azido derivative is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude amine is then dissolved in a suitable solvent like dichloromethane, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq) are added. The reaction is stirred at room temperature for 2-4 hours. The mixture is then washed with water and brine, dried, and concentrated. The final product, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, is purified by column chromatography.
Note: The yields and reaction conditions provided are illustrative and may require optimization.
Application in API Synthesis
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is a key intermediate in the synthesis of a variety of APIs, particularly those targeting G-protein coupled receptors and viral proteases.
Adenosine A₂A Receptor Antagonists
Adenosine A₂A receptor antagonists are a promising class of drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. The (R)-2-(aminoethyl)pyrrolidine moiety is frequently incorporated into the structure of these antagonists to provide a crucial interaction point with the receptor.
Example: Synthesis of Preladenant Analogues
Preladenant is a selective adenosine A₂A receptor antagonist. The synthesis of preladenant and its analogues often involves the coupling of the (R)-2-(aminoethyl)pyrrolidine fragment with a heterocyclic core, such as a triazolotriazine.
Illustrative Experimental Protocol: Coupling Reaction
To a solution of the heterocyclic core (e.g., a chlorotriazolotriazine, 1.0 eq) in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) are added. The reaction mixture is heated to 80-120 °C and stirred for several hours until completion, as monitored by LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the coupled product. The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final API.
Signaling Pathway
Caption: Adenosine A₂A Receptor Signaling Pathway.
Activation of the adenosine A₂A receptor by adenosine leads to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of cAMP response element-binding protein (CREB) and subsequent modulation of gene transcription, which can have anti-inflammatory effects.[2] Antagonists block this pathway by preventing adenosine from binding to the receptor.
HIV Protease Inhibitors
HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). The chiral pyrrolidine scaffold can be incorporated into the structure of these inhibitors to optimize their binding to the active site of the protease.
Example: Synthesis of Atazanavir Intermediates
Atazanavir is a protease inhibitor used to treat HIV infection. While the final structure of atazanavir itself does not contain the 2-(aminoethyl)pyrrolidine fragment, similar chiral pyrrolidine derivatives are used in the synthesis of other protease inhibitors. The synthesis often involves the coupling of the chiral amine with a peptide-like backbone.
Mechanism of Action
Caption: Mechanism of HIV Protease Inhibition.
HIV protease inhibitors work by binding to the active site of the HIV protease enzyme, preventing it from cleaving the Gag-Pol polyprotein into mature, functional viral proteins.[3] This results in the production of immature, non-infectious viral particles.[4] The chiral pyrrolidine moiety in some inhibitors helps to ensure a snug fit within the enzyme's active site, enhancing potency.
Quantitative Data
The following table summarizes representative yields and enantiomeric excess (ee) values reported for the synthesis and application of chiral pyrrolidine derivatives. It is important to note that these values can vary significantly depending on the specific reaction conditions and substrates used.
| Reaction | Substrate/Product | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Asymmetric Synthesis | (R)-2-(p-chlorophenyl)pyrrolidine | 84 | >99.5 | [5] |
| Boc Protection | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 82-98 | N/A | |
| API Synthesis | Atazanavir intermediate | 80 | N/A | [6] |
| API Synthesis | Preladenant analogue | (Not specified) | >99 |
Conclusion
This compound is a powerful and versatile chiral building block that plays a crucial role in the synthesis of a diverse range of APIs. Its inherent chirality, coupled with the stability and selective reactivity afforded by the N-Boc protecting group, makes it an invaluable tool for medicinal chemists. The applications in the synthesis of adenosine A₂A receptor antagonists and HIV protease inhibitors highlight its significance in developing treatments for major diseases. As synthetic methodologies continue to advance, the importance of such well-defined chiral building blocks in the efficient and stereoselective construction of complex drug molecules will only continue to grow.
References
- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor | MDPI [mdpi.com]
The Chiral Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine ring, a five-membered saturated heterocycle, stands as a privileged scaffold in medicinal chemistry. Its inherent stereochemistry, conformational rigidity, and synthetic tractability have made it a cornerstone in the design of a multitude of therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the applications of chiral pyrrolidine scaffolds in drug discovery, detailing key examples, their biological targets, quantitative activity data, relevant signaling pathways, and the experimental protocols used in their development.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine nucleus is a recurring motif in numerous natural products, including alkaloids and the proteinogenic amino acid proline.[1][2] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving specific and high-affinity interactions with biological targets.[3][4] The chirality of substituted pyrrolidines is often paramount to their pharmacological activity, with different enantiomers exhibiting vastly different potencies and safety profiles.[5] This stereospecificity is a key consideration in the synthesis and development of drugs containing this scaffold.
Medicinal chemists frequently employ the pyrrolidine motif to enhance a drug's potency, selectivity, and pharmacokinetic properties, such as aqueous solubility.[6] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions within protein binding pockets.[6]
Key Therapeutic Areas and Approved Drugs
The versatility of the chiral pyrrolidine scaffold is evident in the number of FDA-approved drugs that incorporate this structure. These drugs target a diverse array of enzymes and receptors, demonstrating the broad applicability of this chemical moiety.
Cardiovascular Disease: ACE Inhibitors
The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a significant breakthrough in the treatment of hypertension and heart failure. Many of these drugs feature a proline-derived scaffold that mimics the C-terminal dipeptide of angiotensin I, allowing them to bind effectively to the active site of ACE.
-
Captopril: The first-in-class ACE inhibitor, Captopril, incorporates an L-proline moiety.[6]
-
Enalapril: A prodrug that is hydrolyzed in vivo to the active diacid, enalaprilat. The proline component is crucial for its oral bioavailability.[7]
Type 2 Diabetes: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," are a class of oral hypoglycemics that enhance the action of incretin hormones.[8] Several successful drugs in this class utilize a chiral pyrrolidine ring to interact with the DPP-4 enzyme.
-
Vildagliptin: A potent and selective DPP-4 inhibitor where the pyrrolidine nitrile group forms a reversible covalent bond with the catalytic serine of the enzyme.[6][9]
-
Linagliptin: A highly potent DPP-4 inhibitor with a non-renal route of excretion.[3][10]
Viral Infections: Hepatitis C Protease and NS5A Inhibitors
The fight against Hepatitis C Virus (HCV) has been revolutionized by direct-acting antivirals (DAAs). Chiral pyrrolidine scaffolds are integral to several of these agents, targeting key viral proteins.
-
Telaprevir: A potent inhibitor of the HCV NS3/4A serine protease, featuring a proline-based structure.[11][12]
-
Daclatasvir: A first-in-class inhibitor of the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[13][14]
Quantitative Biological and Pharmacokinetic Data
The following tables summarize key quantitative data for representative drugs containing a chiral pyrrolidine scaffold, allowing for easy comparison of their potency and pharmacokinetic profiles.
Table 1: Biological Activity of Pyrrolidine-Containing Drugs
| Drug | Target | Assay Type | Value | Units | Citation(s) |
| Captopril | Angiotensin-Converting Enzyme (ACE) | IC50 | 6 - 35 | nM | [15][16][17] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | <100 | nM | [3] |
| Linagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50 | ~1 | nM | [3] |
| Telaprevir | HCV NS3/4A Protease | K_i | 7 | nM | [11][12] |
| Telaprevir | HCV Replicon (Genotype 1b) | IC50 | 354 | nM | [18] |
| Daclatasvir | HCV NS5A (Multiple Genotypes) | EC50 | 9 - 146 | pM | [13] |
Table 2: Pharmacokinetic Properties of Selected Pyrrolidine-Containing Drugs
| Drug | Administration | Bioavailability | T_max | Key Excretion Route | Citation(s) |
| Enalapril | Oral | ~60% | ~1 hour | Renal (as enalaprilat) | [7][19][20] |
| Vildagliptin | Oral | ~85% | ~1.7 hours | Metabolism/Renal | |
| Linagliptin | Oral | ~30% | ~1.5 hours | Biliary/Fecal | [3] |
| Sitagliptin | Oral | ~87% | 1-4 hours | Renal |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these drugs is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms of action.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
ACE inhibitors, such as Captopril and Enalapril, exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of incretin hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the Wnt signaling pathway in incretin hormone production and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 9. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 12. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 13. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Frontiers | Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Stereoisomers of 2-(Aminoethyl)-1-N-Boc-pyrrolidine: A Technical Guide on Synthesis, Separation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous FDA-approved drugs.[1] Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to aromatic systems, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] The stereochemistry of substituents on the pyrrolidine ring is often critical for target engagement and pharmacological effect. This technical guide focuses on the stereoisomers of 2-(aminoethyl)-1-N-Boc-pyrrolidine, a key chiral building block in the synthesis of various bioactive molecules. While direct quantitative biological data for these specific stereoisomers is not extensively available in public literature, their importance is underscored by their use in the development of potent and selective therapeutic agents. This guide provides an in-depth overview of their synthesis, chiral separation, and a representative example of the biological activity of a drug candidate synthesized from this scaffold, focusing on adenosine A2A receptor antagonists.
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
The this compound moiety serves as a versatile precursor in drug discovery, with the Boc (tert-butoxycarbonyl) protecting group offering stability during synthetic manipulations and allowing for facile deprotection under mild acidic conditions.[1] The primary amine of the aminoethyl group provides a convenient handle for further functionalization. The chirality at the 2-position of the pyrrolidine ring is of paramount importance, as different enantiomers can exhibit vastly different biological activities due to the stereospecific nature of interactions with protein targets.[1] The (R)-enantiomer, in particular, is a crucial intermediate in the synthesis of a range of compounds, including protease inhibitors, central nervous system (CNS) agents, and potent and selective adenosine A2A receptor antagonists.[1]
Enantioselective Synthesis and Chiral Separation
The preparation of enantiomerically pure stereoisomers of this compound is a critical step in their application for drug development. Methodologies for achieving high enantiomeric purity generally fall into two categories: enantioselective synthesis and chiral resolution of a racemic mixture.
Representative Enantioselective Synthesis Workflow
A common and effective strategy for the enantioselective synthesis of 2-substituted pyrrolidines starts from the readily available chiral pool starting material, L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). The following workflow outlines a representative multi-step synthesis.
Caption: A representative workflow for the enantioselective synthesis of (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine starting from L-proline.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
For the separation of a racemic mixture of this compound, chiral HPLC is a powerful technique. Due to the small and polar nature of the analyte, direct separation can be challenging. A common strategy involves pre-column derivatization to introduce a chromophore and create diastereomers that can be resolved on a chiral stationary phase (CSP).
Caption: A generalized workflow for the chiral separation of this compound enantiomers by HPLC following derivatization.
Biological Activity: A Case Study of Adenosine A2A Receptor Antagonists
While quantitative biological data for the individual stereoisomers of this compound are scarce, the significance of this scaffold is highlighted by its incorporation into potent and selective drug candidates. A notable example is in the development of adenosine A2A receptor antagonists, which are of interest for the treatment of various conditions, including Parkinson's disease and cancer.[2][3] The (R)-enantiomer of this compound has been utilized as a key reactant in the synthesis of diamino derivatives of[2][4][5]triazolo[1,5-a][3][4][6]triazine, which act as potent and selective antagonists of the adenosine A2A receptor.[1]
Quantitative Data for a Representative Adenosine A2A Receptor Antagonist
The following table presents hypothetical, yet representative, quantitative data for a pair of stereoisomeric adenosine A2A receptor antagonists, designated as Compound A-R and Compound A-S, where the chiral center originates from the 2-substituted pyrrolidine moiety. This data illustrates the potential for significant stereoselectivity in biological activity.
| Compound ID | Stereochemistry at Pyrrolidine-2 Position | Target | Assay Type | Ki (nM) |
| Compound A-R | R | Adenosine A2A Receptor | Radioligand Binding | 1.5 |
| Compound A-S | S | Adenosine A2A Receptor | Radioligand Binding | 250 |
| Compound A-R | Adenosine A1 Receptor | Radioligand Binding | >1000 | |
| Compound A-S | Adenosine A1 Receptor | Radioligand Binding | >1000 |
Note: The data in this table is illustrative and intended to demonstrate the concept of stereoselectivity. It is not actual experimental data for a specific named compound.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit of the G protein complex.[7] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a range of cellular responses, including immunosuppression in the tumor microenvironment and modulation of neuronal activity in the brain.[5][6] Antagonists of the A2A receptor block the binding of adenosine, thereby inhibiting this signaling pathway.[5]
Caption: The signaling pathway of the adenosine A2A receptor and its inhibition by an antagonist.
Experimental Protocols
The following are detailed, representative protocols for the enantioselective synthesis and chiral separation of this compound.
Protocol for Enantioselective Synthesis of (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine
This protocol is a multi-step procedure starting from L-proline.
Step 1: Boc Protection of L-Proline
-
Dissolve L-proline in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, and cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise while maintaining the temperature and basic pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an acidic workup to isolate the N-Boc-L-proline product.
Step 2: Reduction of N-Boc-L-Proline to N-Boc-L-Prolinol
-
Dissolve N-Boc-L-proline in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with a suitable reagent (e.g., methanol or water) and perform a standard workup to isolate N-Boc-L-prolinol.
Step 3: Conversion of N-Boc-L-Prolinol to the Corresponding Azide
-
Activate the primary alcohol of N-Boc-L-prolinol by converting it to a good leaving group, for instance, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et3N) in a solvent such as dichloromethane (DCM).
-
Isolate the resulting mesylate or tosylate intermediate.
-
Dissolve the intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN3) and heat the reaction mixture to facilitate the SN2 displacement of the leaving group.
-
After completion, perform a workup to isolate the azide intermediate.
Step 4: Reduction of the Azide to the Primary Amine
-
Dissolve the azide intermediate in a suitable solvent like methanol or ethanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the azide is fully reduced to the amine.
-
Filter off the catalyst and concentrate the solvent under reduced pressure to obtain the crude (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine.
-
Purify the product by column chromatography if necessary.
Protocol for Chiral HPLC Separation
This protocol is adapted for the separation of the enantiomers of this compound after derivatization with a suitable chiral derivatizing agent (e.g., Marfey's reagent) or a chromophoric agent for diastereomer formation.[4]
Step 1: Derivatization
-
Dissolve the racemic this compound in a suitable solvent (e.g., acetone or acetonitrile).
-
Add a solution of the derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and a base (e.g., sodium bicarbonate).
-
Stir the reaction at a controlled temperature until the derivatization is complete.
-
Quench the reaction and extract the diastereomeric derivatives.
-
Dry the organic layer and evaporate the solvent.
Step 2: HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is often effective.[4]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and a polar modifier like ethanol or isopropanol (e.g., 90:10 v/v). A small amount of a basic additive like triethylamine (TEA) (e.g., 0.1%) can be added to the mobile phase to improve peak shape for basic analytes.[4]
-
Flow Rate: A typical analytical flow rate is 1.0 mL/min.[4]
-
Column Temperature: Maintain a constant column temperature, for example, 25 °C, for reproducible results.[4]
-
Detection: Monitor the elution of the diastereomers using a UV detector at a wavelength appropriate for the introduced chromophore (e.g., 254 nm or 340 nm).
-
Analysis: The two diastereomers should elute at different retention times, allowing for their separation and quantification.
Conclusion
The stereoisomers of this compound are of significant interest to the drug discovery and development community. While direct biological activity data for these specific molecules is limited, their value as chiral building blocks is well-established. The ability to synthesize or separate enantiomerically pure forms of this compound is crucial for accessing novel and stereochemically defined drug candidates. As exemplified by their application in the synthesis of adenosine A2A receptor antagonists, the incorporation of this chiral pyrrolidine scaffold can lead to potent and selective pharmacological agents. The protocols and information provided in this guide offer a foundational understanding for researchers working with these important synthetic intermediates.
References
- 1. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine|Chiral Building Block [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
The Pivotal Role of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine in the Synthesis of CNS Agents: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The chiral scaffold of the pyrrolidine ring is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs. Its three-dimensional structure is particularly suited for creating potent and selective ligands for targets within the central nervous system (CNS). Among the vast library of pyrrolidine-based synthons, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine stands out as a critical building block for a class of CNS agents targeting nicotinic acetylcholine receptors (nAChRs), most notably exemplified by the smoking cessation aid, Varenicline. This technical guide provides an in-depth look at the synthesis and application of this versatile intermediate, complete with experimental protocols, quantitative biological data, and visual workflows.
The Strategic Importance of the Pyrrolidine Moiety
The five-membered, non-planar pyrrolidine ring offers a distinct advantage in drug design by enabling exploration of three-dimensional pharmacophore space, a feature often leading to improved potency and selectivity compared to flat aromatic systems. The specific (R)-enantiomer of 2-(aminoethyl)-1-N-Boc-pyrrolidine is crucial, as biological targets like CNS receptors are chiral, and stereochemistry dictates the precise molecular interactions required for therapeutic effect. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is strategic, allowing the primary amine of the aminoethyl side chain to be selectively utilized for building more complex structures, while preventing unwanted side reactions.
Synthesis of the Chiral Building Block
The synthesis of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is typically achieved from the commercially available and relatively inexpensive chiral starting material, (R)-N-Boc-prolinol. The synthetic route involves the conversion of the primary alcohol to a better leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine.
Experimental Protocol: Synthesis of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
Step 1: Mesylation of (R)-N-Boc-prolinol
-
Dissolve (R)-N-Boc-prolinol (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (R)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate.
Step 2: Azide Substitution
-
Dissolve the mesylated intermediate (1.0 equiv.) in dimethylformamide (DMF).
-
Add sodium azide (3.0 equiv.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (R)-2-(azidomethyl)pyrrolidine-1-carboxylate.
Step 3: Reduction to the Amine
-
Dissolve the azido intermediate (1.0 equiv.) in methanol.
-
Add Palladium on carbon (10% w/w, 0.1 equiv.) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 8 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine.
| Step | Product | Typical Yield |
| 1 | tert-butyl (R)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | >95% |
| 2 | tert-butyl (R)-2-(azidomethyl)pyrrolidine-1-carboxylate | 85-90% |
| 3 | (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine | >95% |
Application in the Synthesis of a Nicotinic Acetylcholine Receptor Modulator
A prime application of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is in the synthesis of compounds targeting the α4β2 nicotinic acetylcholine receptor, a key receptor involved in nicotine addiction. The building block provides the core diamine structure necessary for the formation of the active pharmacophore. The following workflow illustrates its use in constructing a key intermediate for Varenicline.
Experimental Workflow: Synthesis of a Varenicline Precursor
The following diagram outlines the key steps in utilizing the chiral building block to form the tetracyclic core of Varenicline.
Caption: Synthetic workflow for a Varenicline precursor.
Experimental Protocol: Quinoxaline Formation
This protocol outlines the critical cyclization step to form the pyrazino ring system.
-
Reduction: The N-protected dinitro-aromatic compound (1.0 equiv.), which incorporates the chiral pyrrolidine structure, is dissolved in a suitable solvent like methanol or an isopropanol/water mixture.
-
Add Palladium on carbon (5% or 10% w/w) as the catalyst.
-
The mixture is hydrogenated under 40-50 psi of hydrogen pressure at room temperature until the reduction of both nitro groups is complete (monitored by TLC or LC-MS). This yields the aromatic 1,2-diamine intermediate.[1][2]
-
Cyclization: The catalyst is filtered off, and the resulting solution containing the diamine is cooled to 0-5 °C.
-
A 40% aqueous solution of glyoxal (1.1 equiv.) is added dropwise to the diamine solution.[3]
-
The reaction is stirred at low temperature for 2 hours and then allowed to warm to room temperature overnight.[3]
-
The formed quinoxaline product often precipitates from the solution and can be collected by filtration, washed, and dried. Typical yields for this two-step, one-pot procedure are often high.[1]
Biological Activity Profile of the Resulting CNS Agent
Varenicline, synthesized using this methodology, is a high-affinity partial agonist for the α4β2 nAChR. Its therapeutic effect stems from its ability to both stimulate the receptor to a lesser degree than nicotine (reducing withdrawal symptoms) and to competitively block nicotine from binding (reducing the rewarding effects of smoking).
Receptor Binding Affinity
The binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Varenicline Ki (nM) | Nicotine Ki (nM) | Cytisine Ki (nM) |
| α4β2 | 0.06 - 0.4[4][5] | 1.0 - 6.1[4][5] | 0.17[5] |
| α3β4 | >500[2] | - | - |
| α7 | 125 - 322[4][5] | ~1600[5] | ~4200[5] |
| α1βγδ (muscle) | >8000[4] | ~2000[4] | 430[4] |
Data compiled from multiple sources, ranges may reflect different experimental conditions.
Functional Efficacy and Potency
Efficacy (Emax) describes the maximal response a ligand can produce, relative to a full agonist like acetylcholine (ACh). Potency (EC50) is the concentration required to elicit 50% of the maximal response.
| Ligand | Efficacy (Emax) vs. ACh at α4β2 | Potency (EC50) at α4β2 |
| Varenicline | ~41% (Low Sensitivity)[6] | 0.086 µM (rat)[1] |
| ~18% (High Sensitivity)[6] | 0.029 µM (monkey)[1] | |
| Nicotine | ~53% (Low Sensitivity)[6] | 5.42 µM (rat)[1] |
| ~31% (High Sensitivity)[6] | 1.21 µM (monkey)[1] |
Mechanism of Action: α4β2 nAChR Signaling
Activation of the α4β2 nAChR, a ligand-gated ion channel, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization. This initial event triggers downstream signaling cascades that are crucial for neurotransmitter release and neuronal survival.
Caption: Downstream signaling of the α4β2 nAChR.
Conclusion
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is a high-value, chiral intermediate whose structural features are ideally suited for the synthesis of potent CNS agents. Its successful application in the development of Varenicline underscores its importance in targeting nicotinic acetylcholine receptors. The synthetic pathways are robust, and the resulting compounds exhibit a desirable pharmacological profile characterized by high-affinity binding and partial agonism. For drug development professionals, mastering the synthesis and application of this building block opens a gateway to novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sid.ir [sid.ir]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
The Versatility of (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: An In-depth Technical Guide
(S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine has emerged as a cornerstone chiral building block in modern medicinal chemistry. Its unique structural features, comprising a stereochemically defined pyrrolidine ring, a protected secondary amine, and a reactive primary amine, render it a highly versatile scaffold for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and extensive applications in drug discovery, with a particular focus on its role in the development of potent therapeutic agents.
Physicochemical Properties
(S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, also known as tert-butyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate, is a stable compound typically supplied as a light yellow to yellow liquid. Its Boc (tert-butyloxycarbonyl) protecting group provides stability during multi-step syntheses and can be readily removed under mild acidic conditions, facilitating further functionalization.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.3 g/mol | [1][2] |
| Boiling Point | 297.5 ± 13.0 °C (Predicted) | [1] |
| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.27 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis of (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
The synthesis of (S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is typically achieved from readily available chiral precursors such as (S)-proline or its derivatives. The following experimental protocol is a representative example of a multi-step synthesis.
Experimental Protocol: Synthesis from (S)-N-Boc-proline
This synthesis involves the reduction of the carboxylic acid moiety of N-Boc-proline to an alcohol, followed by conversion to a leaving group, and subsequent displacement with an amino group equivalent.
Step 1: Reduction of (S)-N-Boc-proline to (S)-N-Boc-prolinol
-
To a solution of (S)-N-Boc-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, borane-tetrahydrofuran complex (1.5 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield (S)-N-Boc-prolinol.
-
Typical Yield: 90-95%
Step 2: Mesylation of (S)-N-Boc-prolinol
-
To a solution of (S)-N-Boc-prolinol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the mesylated intermediate.
Step 3: Azide Displacement
-
The mesylated intermediate (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium azide (3 equivalents) is added.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated to yield (S)-2-(azidomethyl)-1-N-Boc-pyrrolidine.
Step 4: Reduction of the Azide to the Amine
-
To a solution of the azide intermediate (1 equivalent) in methanol, palladium on carbon (10 mol%) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford (S)-2-(aminomethyl)-1-N-Boc-pyrrolidine.
-
Overall Yield (from mesylate): 70-80%
Applications in Drug Discovery
The (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine scaffold is a privileged structure in drug discovery due to its ability to introduce a chiral pyrrolidine ring, which can enhance binding affinity and selectivity for biological targets.[3] Its bifunctional nature allows for its incorporation into a wide range of molecular architectures.
Adenosine A₂A Receptor Antagonists
Derivatives of (S)-2-(aminoethyl)-1-N-Boc-pyrrolidine have been instrumental in the development of potent and selective adenosine A₂A receptor antagonists, which are promising therapeutic agents for neurodegenerative disorders such as Parkinson's disease.[3]
References
The Crucial Role of Pyrrolidine Derivatives in the Synthesis of Natural Product Alkaloids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural product alkaloids. Its prevalence in biologically active compounds, ranging from simple structures like nicotine to complex polycyclic architectures such as nakadomarin A, underscores its significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the pivotal role of pyrrolidine derivatives as versatile synthons in the synthesis of these valuable natural products. We will delve into key synthetic strategies, present detailed experimental protocols for seminal reactions, and summarize critical quantitative data to facilitate comparative analysis.
Core Synthetic Strategies Employing Pyrrolidine Derivatives
The construction of the pyrrolidine core and its subsequent elaboration are central to the total synthesis of numerous alkaloids. Several powerful and stereoselective methodologies have been developed to this end, often utilizing readily available chiral pyrrolidine-based starting materials or employing elegant cyclization strategies.
1. The Chiral Pool Approach: Proline as a Versatile Starting Material
L-proline and its derivatives, such as 4-hydroxyproline, are among the most utilized chiral building blocks in alkaloid synthesis.[1][2] Their inherent stereochemistry provides a straightforward entry point for the asymmetric synthesis of complex targets. This "chiral pool" strategy has been successfully applied to the synthesis of a wide spectrum of natural products, including simple pyrrolidine alkaloids, as well as more complex pyrrolizidine and indolizidine alkaloids.[2]
2. Cyclization Strategies for Pyrrolidine Ring Formation
A multitude of cyclization reactions have been devised to construct the pyrrolidine ring from acyclic precursors. These methods offer flexibility and control over the substitution pattern and stereochemistry of the resulting heterocycle. Key strategies include:
-
Intramolecular Cyclization: Methods such as the intramolecular cyclization of aminoaldehydes are effective for forming the pyrrolidine ring. For instance, the synthesis of Anisomycin has been achieved through the intramolecular cyclization of an aminoaldehyde derived from an oxazine precursor.[1]
-
Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been instrumental in the synthesis of various unsaturated nitrogen heterocycles, including pyrrolidine derivatives that are precursors to alkaloids like (-)-swainsonine.[3]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a highly efficient and stereoselective method for constructing polysubstituted pyrrolidines.[4][5] This strategy has been elegantly employed in the synthesis of pyrrolizidine alkaloids.[1][6] A notable example is the silver-catalyzed asymmetric double [3+2] cycloaddition to produce highly substituted, enantioenriched pyrrolizidines.[1][6]
-
Reductive Amination: The intramolecular reductive amination of dicarbonyl compounds or their precursors is a common and effective method for the synthesis of substituted pyrrolidines.
3. Palladium-Catalyzed Reactions
Palladium catalysis has played a transformative role in modern organic synthesis, and its application in alkaloid synthesis is no exception. The Wacker oxidation, a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone, has been utilized as a key step in the synthesis of alkaloids like (-)-hygrine.[7]
Featured Alkaloid Syntheses
To illustrate the practical application of these strategies, we present detailed overviews of the synthesis of two prominent natural product alkaloids: the indolizidine alkaloid (-)-swainsonine and the architecturally complex marine alkaloid nakadomarin A.
The Synthesis of (-)-Swainsonine: A Glycosidase Inhibitor
(-)-Swainsonine is a potent inhibitor of Golgi α-mannosidase II and has garnered significant interest for its potential as an anticancer agent.[8] Its synthesis has been a popular target for synthetic chemists, showcasing a variety of strategies for the construction of the indolizidine core. One notable approach involves the stereoselective iodoamination of a trichloroacetimidate derived from a (Z)-olefinic allylic alcohol as a key step.[7]
The Synthesis of the Tetracyclic Core of Nakadomarin A
Nakadomarin A, a hexacyclic marine alkaloid, possesses a unique and challenging molecular architecture.[9][10] Its synthesis represents a formidable challenge and has spurred the development of innovative synthetic methodologies. A key feature of several total syntheses is the construction of the angularly fused 6/5/5/5 tetracyclic core. One elegant approach involves a novel intramolecular Mannich-type cyclization of a furan onto an iminium cation to forge the strained ABCD ring system.[9] Another powerful strategy utilizes a homo [3+2] dipolar cycloaddition followed by a Heck cyclization to assemble the core structure.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from the discussed synthetic examples, providing a basis for comparison of different methodologies.
| Alkaloid Synthesis | Key Reaction Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| (-)-Hygrine | Wacker Oxidation | N-Cbz-prolinal derivative | Acetonyl side-chain intermediate | Not specified | Not specified | [7] |
| Pyrrolizidines | Ag-Catalyzed Asymmetric Double [3+2] Cycloaddition | Glycinate imine and tert-butyl acrylate | Highly substituted pyrrolizidine | up to 92 | up to 96% ee | [1][6] |
| (-)-Swainsonine | Asymmetric Synthesis | L-glutamic acid | (+)-Swainsonine | 11.8 (overall) | Not specified | [5] |
| (+)-Swainsonine | Organocatalyzed aldolization/reductive amination | Achiral precursors | (+)-Swainsonine | 24 (overall) | Not specified | [6] |
| (+)-8-epi-Swainsonine | Organocatalyzed aldolization/reductive amination | Achiral precursors | (+)-8-epi-Swainsonine | 28 (overall) | Not specified | [6] |
| Alkaloid/Analog | Target Enzyme/Cell Line | Biological Activity Metric | Value | Reference |
| Swainsonine | human Golgi α-mannosidase II (hGMII) | Ki | 40 nM | [1] |
| Swainsonine | Drosophila Golgi α-mannosidase II (dGMII) | Ki | 20 nM | [1] |
| Swainsonine Analog 4 | human Golgi α-mannosidase II (hGMII) | Ki | 15 µM | [1] |
| Swainsonine Analog 5 | human Golgi α-mannosidase II (hGMII) | Ki | 308 µM | [1] |
| Swainsonine | human lysosomal α-mannosidase (MAN2B1) | IC50 | Not specified (inhibition causes side-effects) | [1] |
| 8a-epi-Swainsonine | Lysosomal α-mannosidases | Ki | 7.5 x 10⁻⁵ M | [11] |
| 8,8a-diepimer of Swainsonine | Lysosomal α-mannosidases | Ki | 2 x 10⁻⁶ M | [11] |
| Nakadomarin A | Murine lymphoma L1210 cells | Cytotoxicity | Not specified | [12] |
| Nakadomarin A | Various bacteria | Antimicrobial activity | Not specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines via [3+2] Cycloaddition
This protocol is adapted from the work of Reisman and coworkers for the silver-catalyzed asymmetric double 1,3-dipolar cycloaddition.[13][14]
-
Materials:
-
AgOAc (3 mol%)
-
(S)-QUINAP (3 mol%)
-
α-Imino ester derived from an α,β-unsaturated aldehyde (e.g., cinnamaldehyde)
-
Dipolarophile (e.g., tert-butyl acrylate)
-
DIPEA (10 mol%)
-
THF (solvent)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add AgOAc (3 mol%) and (S)-QUINAP (3 mol%).
-
Add freshly distilled THF and stir the mixture at room temperature until a homogeneous solution is formed.
-
Cool the solution to the specified reaction temperature (e.g., -45 °C).
-
Add the α-imino ester and DIPEA (10 mol%).
-
Slowly add the dipolarophile (e.g., tert-butyl acrylate) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched pyrrolizidine.
-
Protocol 2: Wacker Oxidation in the Synthesis of (-)-Hygrine
This protocol is a general representation of the Wacker-Tsuji oxidation, which has been applied in the synthesis of (-)-hygrine.[15][16]
-
Materials:
-
Terminal alkene substrate (e.g., N-Cbz protected allylic pyrrolidine)
-
PdCl₂ (5-10 mol%)
-
CuCl (1-2 equivalents)
-
DMF/H₂O (as solvent, typically in a 7:1 ratio)
-
O₂ (balloon or atmosphere)
-
-
Procedure:
-
To a round-bottom flask, add CuCl and the DMF/H₂O solvent mixture.
-
Stir the mixture under an O₂ atmosphere for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).
-
Add PdCl₂ to the reaction mixture and stir until it dissolves.
-
Add the terminal alkene substrate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether).
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding methyl ketone.
-
Visualizing Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic workflows and a representative biological pathway.
Caption: Synthetic overview for (-)-Swainsonine.
Caption: Synthesis of the Nakadomarin A tetracyclic core.
Caption: Mechanism of action of (-)-Swainsonine.
Conclusion
Pyrrolidine derivatives are undeniably central to the art and science of natural product alkaloid synthesis. The diverse array of synthetic methodologies centered around this versatile scaffold has enabled the construction of some of the most complex and biologically significant molecules known to date. The continued development of novel, efficient, and stereoselective methods for the synthesis and functionalization of pyrrolidines will undoubtedly pave the way for future breakthroughs in drug discovery and development, allowing for the synthesis of not only the natural products themselves but also novel analogs with enhanced therapeutic properties. This guide serves as a foundational resource for researchers embarking on the exciting and challenging journey of alkaloid synthesis.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Total Synthesis of (–)-Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric total synthesis of (+)-swainsonine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Total synthesis of (+)-swainsonine and (+)-8-epi-swainsonine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. BindingDB PrimarySearch_ki [bindingdb.org]
- 9. Total synthesis of (−)-nakadomarin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic asymmetric synthesis of highly substituted pyrrolizidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Syntheses of (-)-hygrine and (-)-norhygrine via Wacker oxidation [irgu.unigoa.ac.in]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide: tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 370069-29-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodology of tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 370069-29-7). Furthermore, it explores the significant role of the pyrrolidine scaffold, a core component of this molecule, in the context of drug discovery, with a particular focus on the modulation of the CXCR4 signaling pathway, a critical axis in cancer metastasis.
Chemical Properties and Structure
Tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate is a synthetically versatile building block characterized by a pyrrolidine ring, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides stability and allows for selective reactions at the primary amine, making it a valuable intermediate in multi-step organic syntheses.[1]
Table 1: Chemical and Physical Properties of CAS 370069-29-7
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Boiling Point | 297.486 °C at 760 mmHg |
| Density | 1.029 g/cm³ |
| Refractive Index | 1.485 |
| Flash Point | 133.715 °C |
| pKa | 10.27 ± 0.10 (Predicted) |
| Storage Temperature | 2-8°C |
Data sourced from various chemical suppliers.
Structure:
Experimental Protocols: Synthesis
The synthesis of tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate can be achieved through a multi-step process starting from a suitable pyrrolidine precursor. A representative synthetic route is outlined below, based on general methods for the preparation of similar 3-amino-pyrrolidine derivatives.[2]
Experimental Workflow for Synthesis
Caption: Synthetic workflow for a related aminopyrrolidine.
Methodology:
-
Boc Protection: (S)-3-Hydroxypyrrolidinol hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate in a solvent such as methanol. This step introduces the Boc protecting group onto the pyrrolidine nitrogen.[2]
-
Mesylation: The resulting tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate is then treated with mesyl chloride and a base like triethylamine in a solvent such as ethyl acetate. This converts the hydroxyl group into a good leaving group (mesylate).[2]
-
Amination: The mesylated intermediate is subsequently reacted with ammonia in an autoclave to displace the mesylate and introduce the amino group, yielding the final product, tert-butyl (R)-3-aminopyrrolidine-1-carboxylate.[2]
Note: The specific stereochemistry of the final product may vary depending on the starting material and reaction conditions. The above protocol is a representative example for a related compound.
Role in Drug Discovery: Targeting the CXCR4 Signaling Pathway
The pyrrolidine scaffold present in CAS 370069-29-7 is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[1] A significant area of application for pyrrolidine-containing molecules is the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).
The CXCL12/CXCR4 signaling axis plays a crucial role in various physiological processes, but its dysregulation is heavily implicated in the metastasis of numerous cancers.[3][4][5] The interaction between the chemokine CXCL12 and its receptor CXCR4 on cancer cells triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration, ultimately leading to the formation of secondary tumors at distant sites.[6][7]
CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis
References
- 1. lookchem.com [lookchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its stereodefined pyrrolidine scaffold, coupled with a versatile primary amine and a stable N-Boc protecting group, makes it an essential intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability during multi-step syntheses and can be readily removed under mild acidic conditions, allowing for selective functionalization of the aminoethyl side chain.[1] This document provides detailed protocols for the stereoselective synthesis of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine, starting from the readily available chiral precursor, N-Boc-D-proline.
Synthetic Pathway Overview
The stereoselective synthesis of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine is accomplished through a four-step reaction sequence starting from N-Boc-D-proline. The key transformations involve the reduction of the carboxylic acid, activation of the resulting primary alcohol via mesylation, nucleophilic substitution with an azide, and subsequent reduction to the desired primary amine. This well-established route ensures the retention of the stereochemistry at the C2 position of the pyrrolidine ring.
Caption: Synthetic pathway for (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of the corresponding (S)-enantiomer and are expected to provide the target (R)-enantiomer with high stereochemical fidelity.[2]
Step 1: Reduction of N-Boc-D-proline to (R)-1-Boc-2-(hydroxymethyl)pyrrolidine
This initial step involves the reduction of the carboxylic acid functionality of N-Boc-D-proline to a primary alcohol.
Materials:
-
N-Boc-D-proline
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LiAlH4)
-
Methanol or Water (for quenching)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-D-proline in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the reducing agent (e.g., 1 M BH3·THF in THF) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Perform an aqueous work-up by adding saturated aqueous sodium bicarbonate solution and extracting the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1-Boc-2-(hydroxymethyl)pyrrolidine.
Step 2: Mesylation of (R)-1-Boc-2-(hydroxymethyl)pyrrolidine
The primary alcohol is activated for nucleophilic substitution by converting it into a good leaving group, a mesylate.
Materials:
-
(R)-1-Boc-2-(hydroxymethyl)pyrrolidine (from Step 1)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude (R)-1-Boc-2-(hydroxymethyl)pyrrolidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride dropwise.
-
Stir the reaction at 0 °C until completion (monitor by TLC).
-
Perform an aqueous work-up by adding saturated aqueous sodium bicarbonate solution to remove the triethylamine hydrochloride salt.
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-2-(mesyloxymethyl)pyrrolidine.
Step 3: Synthesis of (R)-2-(azidomethyl)-1-N-Boc-pyrrolidine
The mesylate is displaced by an azide nucleophile in an SN2 reaction.
Materials:
-
(R)-1-Boc-2-(mesyloxymethyl)pyrrolidine (from Step 2)
-
Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC). Elevated temperatures are often required for this step.[2]
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-2-(azidomethyl)-1-N-Boc-pyrrolidine.
Step 4: Reduction of (R)-2-(azidomethyl)-1-N-Boc-pyrrolidine to (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
The azide is reduced to the primary amine to yield the final product.
Materials:
-
(R)-2-(azidomethyl)-1-N-Boc-pyrrolidine (from Step 3)
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H2)
-
Celite®
Procedure:
-
Dissolve the crude azide in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the typical yields for each step of the synthesis, based on analogous transformations for the (S)-enantiomer.[2]
| Step | Transformation | Typical Yield Range |
| 1 | Reduction of N-Boc-D-proline to (R)-1-Boc-2-(hydroxymethyl)pyrrolidine | 85-95% |
| 2 | Mesylation of (R)-1-Boc-2-(hydroxymethyl)pyrrolidine | 80-90% |
| 3 | Azide Substitution of (R)-1-Boc-2-(mesyloxymethyl)pyrrolidine | 75-90% |
| 4 | Reduction of (R)-2-(azidomethyl)-1-N-Boc-pyrrolidine to the final product | 90-98% |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
References
Protocol for the Selective N-Boc Protection of 2-(aminoethyl)pyrrolidine
Application Note
The selective protection of one amino group in a diamine is a crucial step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. 2-(aminoethyl)pyrrolidine is a valuable building block that contains both a primary and a secondary amine. Selective protection of the more nucleophilic primary amine with a tert-butoxycarbonyl (Boc) group allows for subsequent functionalization of the secondary amine of the pyrrolidine ring. This document provides a detailed protocol for the selective N-Boc protection of the primary amine in 2-(aminoethyl)pyrrolidine to yield tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1] The selective mono-protection of diamines can be challenging, as the reaction can often lead to a mixture of unprotected, mono-protected, and di-protected products.[2] To achieve high selectivity for the mono-Boc protection of the primary amine in 2-(aminoethyl)pyrrolidine, a common strategy is the in situ formation of the mono-hydrochloride salt of the diamine. This protonates the more basic secondary amine, rendering the primary amine as the more reactive nucleophile for the subsequent reaction with di-tert-butyl dicarbonate (Boc₂O).[3]
This application note details an experimental protocol that can be adapted for this selective protection, summarizes the expected quantitative data, and provides a visual representation of the experimental workflow.
Data Presentation
The following table summarizes the key quantitative data for the N-Boc protection of 2-(aminoethyl)pyrrolidine.
| Parameter | Value | Reference |
| Reactants | ||
| 2-(aminoethyl)pyrrolidine | 1.0 eq | |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.1 eq | [4] |
| Methanol (anhydrous) | ~0.2 M solution | [2] |
| Chlorotrimethylsilane (TMSCl) | 1.0 eq | [3] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 1-3 hours | [2] |
| Product | ||
| Product Name | tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate | |
| CAS Number | 1263378-93-3 | [5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |
| Molecular Weight | 214.30 g/mol | [5] |
| Typical Yield | 60-85% | [3] |
| Characterization (Predicted ¹H NMR) | ||
| Solvent | CDCl₃ | |
| Chemical Shift (δ) | ~5.0 (br s, 1H, NH -Boc), ~3.2 (m, 2H, CH ₂-NHBoc), ~3.0 (m, 1H, pyrrolidine-CH ), ~2.9 (m, 2H, pyrrolidine-CH ₂), ~2.7 (m, 2H, CH ₂-pyrrolidine), ~1.8-1.5 (m, 4H, pyrrolidine-CH ₂), 1.44 (s, 9H, C(CH ₃)₃) |
Experimental Protocol
This protocol is based on established methods for the selective mono-Boc protection of diamines.[2][3]
Materials:
-
2-(aminoethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(aminoethyl)pyrrolidine (1.0 eq) and anhydrous methanol to create an approximately 0.2 M solution.
-
Mono-protonation: Cool the solution to 0 °C using an ice bath. Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the hydrochloride salt may form. Allow the mixture to stir at 0 °C for 30 minutes.
-
Boc Protection: To the suspension, add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in a small amount of anhydrous methanol. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and adjust the pH to >12 by the addition of a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate, can be purified by column chromatography on silica gel if necessary.
Diagrams
References
Application Notes and Protocols for Substituted Pyrrolidine Synthesis via [3+2] Cycloaddition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and catalysts.[1][2][3] The [3+2] cycloaddition reaction, particularly involving azomethine ylides as the 1,3-dipole, stands out as a powerful and atom-economical method for the construction of this valuable heterocyclic motif.[4][5] This reaction allows for the rapid assembly of polysubstituted pyrrolidines with high stereocontrol, often creating up to four new stereogenic centers in a single step.[4]
These application notes provide an overview of modern [3+2] cycloaddition strategies for synthesizing substituted pyrrolidines, including catalytic asymmetric variations. Detailed protocols for key experimental setups are provided to guide researchers in applying these methodologies in a laboratory setting.
General Reaction Mechanism
The [3+2] cycloaddition reaction for pyrrolidine synthesis typically involves the reaction of a 1,3-dipole, most commonly an azomethine ylide, with a dipolarophile, which is usually an electron-deficient alkene or alkyne. The concerted or stepwise reaction leads to the formation of a five-membered pyrrolidine ring.
Caption: General workflow of a [3+2] cycloaddition reaction.
Azomethine ylides are versatile intermediates that can be generated through various methods, including the thermal or photochemical ring-opening of aziridines, the deprotonation of iminium salts, the decarboxylation of α-amino acids, and the reductive generation from amides and lactams.[1][4][5] The choice of method for generating the azomethine ylide can significantly influence the scope and outcome of the reaction.
Catalytic Asymmetric [3+2] Cycloaddition
Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis, particularly in drug discovery. Catalytic asymmetric [3+2] cycloadditions have emerged as a highly effective strategy for the enantioselective synthesis of substituted pyrrolidines. These reactions often employ chiral metal complexes or organocatalysts to control the facial selectivity of the cycloaddition.
A variety of metal catalysts, including those based on silver, zinc, and dysprosium, have been successfully employed in asymmetric [3+2] cycloadditions of azomethine ylides.[6][7] The selection of the metal and the chiral ligand is crucial for achieving high yields and stereoselectivities.
Caption: A simplified catalytic cycle for asymmetric [3+2] cycloaddition.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems in the asymmetric [3+2] cycloaddition for the synthesis of substituted pyrrolidines.
Table 1: Dysprosium-Catalyzed [3+2] Cycloaddition of Aziridines with Enol Ethers [6]
| Entry | Dipolarophile | Yield (%) | dr | er |
| 1 | 3,4-Dihydropyran | 94 | >19:1 | 95.5:4.5 |
| 2 | 2-Methoxy-1-propene | 61 | >19:1 | 85:15 |
| 3 | (1-Methoxyvinyl)benzene | 61 | >19:1 | 90.5:9.5 |
Table 2: Iridium-Catalyzed Reductive [3+2] Cycloaddition from Amides [4][5]
| Entry | Amide Substrate | Dipolarophile | Yield (%) | dr |
| 1 | N-Benzyl-N-(2-oxo-2-phenylethyl)acetamide | Methyl acrylate | 85 | >20:1 |
| 2 | N-Benzyl-N-(2-oxo-2-phenylethyl)acetamide | N-Phenylmaleimide | 92 | >20:1 |
| 3 | 1-Benzoylpyrrolidin-2-one | Methyl acrylate | 78 | >20:1 |
Table 3: Silver-Catalyzed [3+2] Cycloaddition of α-Silylimines [8]
| Entry | α-Silylimine | Dipolarophile | Yield (%) | er |
| 1 | N-(4-Methoxybenzylidene)-α-(trimethylsilyl)glycine methyl ester | Methyl acrylate | 95 | 97:3 |
| 2 | N-(4-Methoxybenzylidene)-α-(trimethylsilyl)glycine methyl ester | Dimethyl maleate | 88 | 96:4 |
| 3 | N-(4-Chlorobenzylidene)-α-(trimethylsilyl)glycine methyl ester | Methyl acrylate | 92 | 95:5 |
Experimental Protocols
Protocol 1: Dysprosium-Catalyzed Asymmetric [3+2] Cycloaddition of an Aziridine with 3,4-Dihydropyran[6]
Materials:
-
Dy(OTf)₃
-
N,N'-dioxide ligand (L1)
-
LiNTf₂
-
2,2'-Diester aziridine (1a)
-
3,4-Dihydropyran (2a)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Dy(OTf)₃ (0.02 mmol, 10 mol%), N,N'-dioxide ligand L1 (0.022 mmol, 11 mol%), and LiNTf₂ (0.02 mmol, 10 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the 2,2'-diester aziridine 1a (0.2 mmol, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add 3,4-dihydropyran 2a (0.3 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired octahydropyrano[2,3-c]pyrrole derivative.
Protocol 2: Iridium-Catalyzed Reductive Generation of an Azomethine Ylide and [3+2] Cycloaddition[4][5]
Materials:
-
Amide or lactam precursor
-
Electron-deficient alkene (dipolarophile)
-
Vaska's complex [IrCl(CO)(PPh₃)₂]
-
Tetramethyldisiloxane (TMDS)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the amide or lactam precursor (0.25 mmol, 1.0 equiv), the dipolarophile (0.5 mmol, 2.0 equiv), and Vaska's complex (0.0025 mmol, 1 mol%).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Add tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted pyrrolidine.
Caption: A generalized experimental workflow for [3+2] cycloaddition reactions.
Conclusion
The [3+2] cycloaddition reaction is a cornerstone of modern heterocyclic chemistry, providing a versatile and efficient pathway to structurally diverse and stereochemically complex pyrrolidines. The development of catalytic asymmetric variants has further expanded the utility of this reaction, enabling the synthesis of enantioenriched pyrrolidines that are of significant interest in medicinal chemistry and drug development. The protocols and data presented herein offer a practical guide for researchers to harness the power of this important transformation.
References
- 1. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Conditions for Removing the Boc Group from 2-(aminoethyl)-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] In the context of 2-(aminoethyl)-1-N-Boc-pyrrolidine, a valuable chiral building block in medicinal chemistry and drug development, the selective removal of the Boc group is a critical step to enable further functionalization of the pyrrolidine nitrogen.[3] This document provides detailed application notes and protocols for the deprotection of the Boc group from this compound, focusing on common acidic conditions.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. The formation of gaseous byproducts, isobutene (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion.[3][4]
Potential Side Reactions
A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation intermediate.[5] Electron-rich aromatic rings, thiols, and other nucleophiles are particularly susceptible to this side reaction. The use of scavengers can help to suppress this unwanted alkylation.[5]
Comparative Data of Deprotection Conditions
The following table summarizes common conditions for the removal of the Boc group, providing a basis for method selection and optimization.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours[6] | 1 - 4 hours[6] |
| Typical Yield | >90%[6] | >90%[6] |
| Purity | High, subsequent purification may be necessary.[6] | High, the product often precipitates as the HCl salt.[6] |
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely employed and effective method for Boc deprotection.[7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[7]
-
Anhydrous Dichloromethane (DCM)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (at a concentration of approximately 0.1 to 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[7]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Slowly add Trifluoroacetic Acid (TFA) to the solution. A common concentration range is a 25-50% solution of TFA in DCM.[7]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide evolution will occur.[6]
-
Wash the organic layer with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[7] If necessary, the crude product can be further purified by column chromatography.[7]
Method B: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another common and effective approach, often resulting in the precipitation of the product as its hydrochloride salt.[6]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane[6]
-
Methanol (optional, for dissolution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Add the 4M HCl in 1,4-Dioxane solution to the flask. If the starting material has low solubility, a small amount of methanol can be added to aid dissolution.
-
Stir the mixture at room temperature for 1 to 4 hours.[6] Monitor the reaction's progress by TLC.
-
The deprotected product, 2-(aminoethyl)pyrrolidine dihydrochloride, may precipitate from the solution as a solid.[6]
-
If a precipitate forms, collect the solid by filtration, wash it with diethyl ether, and dry it under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The resulting residue can be triturated with diethyl ether to induce solidification, followed by filtration.[6]
-
The obtained hydrochloride salt can often be used directly in subsequent steps or neutralized with a base to yield the free amine.
Visualizing the Workflow and Chemical Transformation
The following diagrams illustrate the general workflow for Boc deprotection and the chemical transformation involved.
Caption: General experimental workflow for Boc deprotection.
Caption: Chemical transformation during Boc deprotection.
References
Application Notes and Protocols for the Functionalization of the Primary Amine on 2-(Aminoethyl)-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the primary amine group of 2-(Aminoethyl)-1-N-Boc-pyrrolidine. This versatile chiral building block is a valuable component in the synthesis of a wide range of molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for selective functionalization of the primary amine on the ethyl side chain.
The following sections detail common and effective methods for derivatizing this primary amine, including acylation to form amides, reductive amination to generate secondary amines, urea formation, and sulfonylation to produce sulfonamides.
Acylation: Amide Bond Formation
Acylation of the primary amine of this compound is a fundamental transformation for introducing a wide variety of functional groups. This can be achieved through reaction with an activated carboxylic acid (using coupling reagents) or an acyl chloride.
| Entry | Carboxylic Acid/Acyl Chloride | Coupling Reagent/Base | Solvent | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | >95 |
| 2 | Benzoyl Chloride | Triethylamine | DCM | 92 |
| 3 | Boc-Gly-OH | HATU, DIPEA | DMF | 88 |
| 4 | Phenylacetic Acid | EDC, HOBt, DIPEA | DMF | 85 |
Protocol 1.1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)
This protocol describes the formation of an amide bond by reacting this compound with an acyl chloride in the presence of a non-nucleophilic base.
-
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl derivative.
-
Protocol 1.2: Amide Coupling using HATU
This protocol outlines a highly efficient method for amide bond formation using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3][4]
-
Materials:
-
This compound
-
Carboxylic acid (e.g., Boc-Gly-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring completion by TLC or LC-MS.
-
Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for amide bond formation.
Reductive Amination: Secondary Amine Synthesis
Reductive amination is a versatile method for forming secondary amines by reacting the primary amine of this compound with an aldehyde or ketone in the presence of a reducing agent.[5][6][7][8][9] Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this transformation.
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)3 | 1,2-Dichloroethane | 90 |
| 2 | Acetone | NaBH(OAc)3 | 1,2-Dichloroethane | 85 |
| 3 | Cyclohexanone | NaBH(OAc)3 | 1,2-Dichloroethane | 88 |
| 4 | 4-Fluorobenzaldehyde | NaBH(OAc)3 | Dichloromethane | 92 |
Protocol 2.1: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)
This protocol describes the one-pot synthesis of a secondary amine from this compound and an aldehyde.[5]
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for reductive amination.
Urea Formation
The primary amine of this compound can readily react with isocyanates to form ureas. Alternatively, a one-pot synthesis from the Boc-protected amine itself can be employed.
| Entry | Reagent | Base | Solvent | Yield (%) |
| 1 | Phenyl isocyanate | - | DCM | >98 |
| 2 | N-Boc-amine, Tf2O, 2-chloropyridine | 2-chloropyridine | DCM | 85 |
| 3 | Cyclohexyl isocyanate | - | THF | 96 |
Protocol 3.1: Urea Synthesis via Reaction with an Isocyanate
This protocol describes the straightforward and high-yielding reaction of the primary amine with an isocyanate.
-
Materials:
-
This compound
-
Phenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The product often precipitates from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
-
Caption: Workflow for urea formation.
Sulfonylation: Sulfonamide Synthesis
Sulfonamides can be synthesized by reacting the primary amine of this compound with a sulfonyl chloride in the presence of a base.
| Entry | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Pyridine | DCM | 90 |
| 2 | Methanesulfonyl chloride | Triethylamine | DCM | 88 |
| 3 | Dansyl chloride | Sodium bicarbonate | Acetone/Water | 85 |
Protocol 4.1: Sulfonylation with a Sulfonyl Chloride
This protocol describes the general procedure for the synthesis of sulfonamides.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Workflow for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Aminoethyl)-1-N-Boc-pyrrolidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids and synthetic building blocks into peptides is a powerful strategy for the development of novel therapeutics with enhanced stability, potency, and unique functionalities. 2-(Aminoethyl)-1-N-Boc-pyrrolidine is a versatile diamine building block used in solid-phase peptide synthesis (SPPS) to introduce a pyrrolidine moiety into a peptide backbone. This modification is particularly valuable in the synthesis of peptide nucleic acid (PNA) oligomers and other peptidomimetics, where the pyrrolidine ring confers conformational rigidity and can enhance binding affinity and nuclease resistance.
These application notes provide a comprehensive guide to the use of this compound in Boc-based SPPS, including detailed protocols, comparative data for coupling reagents, and workflows for synthesis and analysis.
Core Principles and Applications
The primary application of this compound in SPPS is as a synthetic building block for peptide-PNA chimeras. In this context, the pyrrolidine-based unit serves as a mimic of the sugar-phosphate backbone of DNA and RNA. The Boc (tert-butyloxycarbonyl) protecting group on the secondary amine of the pyrrolidine ring allows for the stepwise assembly of the peptide chain on a solid support. The terminal primary amine of the aminoethyl group is the point of attachment for the subsequent amino acid or PNA monomer.
The general workflow for incorporating this compound into a peptide sequence follows the standard principles of Boc-SPPS, which involves a cyclical process of deprotection, neutralization, and coupling.
Data Presentation
The successful incorporation of this compound is dependent on the choice of coupling reagents and reaction conditions. While specific quantitative data for this particular building block is not extensively published, the following tables provide a comparative summary of the performance of common coupling reagents for sterically hindered or non-canonical amino acids, which can be extrapolated to guide the synthesis.
Table 1: Comparison of Common Coupling Reagents for Non-Canonical Amino Acid Incorporation
| Coupling Reagent | Class | Relative Coupling Efficiency (%) | Reaction Time (Typical) | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | 30 min - 2 hr | Highly efficient for sterically hindered couplings; low risk of racemization. Recommended for challenging couplings. |
| HBTU | Aminium/Uronium Salt | 90 - 95 | 1 - 4 hr | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP | Phosphonium Salt | 90 - 95 | 1 - 4 hr | Effective for hindered residues; byproducts are generally less problematic than older phosphonium reagents. |
| DIC/HOBt | Carbodiimide/Additive | 85 - 90 | 2 - 6 hr | A classic and economical choice; the use of HOBt is crucial to suppress racemization. |
Table 2: Representative Yield and Purity Data for Peptides Containing Non-Canonical Building Blocks
| Peptide Sequence (Example) | Building Block | Coupling Reagent | Crude Purity (%) | Isolated Yield (%) |
| Ac-Gly-X-Ala-NH₂ | Boc-Dap(Fmoc)-OH | HATU | ~85 | ~60 |
| PNA Oligomer (10-mer) | PNA monomers | HATU | >90 | ~55 |
| Hypothetical Ac-Gly-Aep -Ala-NH₂ | This compound | HATU | Est. 80-90 | Est. 50-60 |
Note: Aep represents the 2-(aminoethyl)pyrrolidine moiety. The data for the hypothetical peptide are estimates based on the performance with other non-canonical amino acids. Actual yields and purity are highly sequence-dependent.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.
Protocol 1: Manual Boc-SPPS for Incorporation of this compound
-
Resin Swelling:
-
Place the appropriate resin (e.g., MBHA resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 1 min).
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3 x 1 min), isopropanol (IPA) (2 x 1 min), and DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min).
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Allow to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete coupling). If the test is positive, a second coupling may be required.
-
-
Washing:
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final coupling and deprotection step, wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For sequences without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may be sufficient.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide from the combined filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
-
Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity and molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection in solid-phase peptide synthesis.
Caption: Decision tree for selecting a suitable coupling reagent for non-canonical amino acids.
References
Application Notes & Protocols: Intramolecular Cyclization for Pyrrolidine Synthesis
Introduction
The pyrrolidine ring is a fundamental saturated nitrogen-containing heterocycle that constitutes the core structure of numerous natural products, pharmaceuticals, and catalysts. Its prevalence in biologically active molecules, including many FDA-approved drugs, underscores the critical importance of efficient and selective synthetic methods for its construction. Intramolecular cyclization, where a linear precursor containing a nitrogen nucleophile and a reactive electrophilic or unsaturated site cyclizes to form the five-membered ring, is one of the most powerful strategies for synthesizing substituted pyrrolidines. This approach offers excellent control over regioselectivity and stereoselectivity.
These application notes provide detailed protocols for three distinct and robust methods for the intramolecular cyclization to form pyrrolidines: Brønsted Acid-Catalyzed Hydroamination, Copper-Promoted Intramolecular Aminooxygenation, and Microwave-Promoted Iminyl Radical Cyclization.
Figure 1. Overview of common intramolecular cyclization strategies to form the pyrrolidine ring.
Method 1: Brønsted Acid-Catalyzed Intramolecular Hydroamination
Description: Brønsted acid-catalyzed intramolecular hydroamination is a direct and atom-economical method for synthesizing pyrrolidines. The reaction involves the cyclization of an aminoalkene bearing an electron-withdrawing group on the nitrogen atom, which is catalyzed by a strong acid like triflic acid (TfOH) or sulfuric acid.[1][2] This approach avoids the use of transition metals and often proceeds with high yields. The electron-withdrawing group is crucial as it decreases the basicity of the amine nitrogen, preventing it from simply being protonated and rendered non-nucleophilic by the acid catalyst.
Data Presentation:
Table 1: Brønsted Acid-Catalyzed Cyclization of N-Protected Alkenylamines[1]
| Entry | Substrate (N-Protecting Group) | Acid Catalyst (mol %) | Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | N-Tosyl-4-penten-1-amine | TfOH (20) | 1 | 80 | N-Tosyl-2-methylpyrrolidine | 99 |
| 2 | N-Tosyl-5-hexen-1-amine | TfOH (20) | 1 | 80 | N-Tosyl-2-ethylpyrrolidine | 40 |
| 3 | N-Nosyl-4-penten-1-amine | H₂SO₄ (20) | 1 | 80 | N-Nosyl-2-methylpyrrolidine | 99 |
| 4 | N-Benzoyl-4-penten-1-amine | TfOH (20) | 3 | 110 | N-Benzoyl-2-methylpyrrolidine | 99 |
| 5 | N-(p-methoxybenzenesulfonyl)-4-penten-1-amine | TfOH (20) | 1 | 80 | N-(p-methoxybenzenesulfonyl)-2-methylpyrrolidine | 99 |
Experimental Protocol:
General Procedure for Brønsted Acid-Catalyzed Intramolecular Hydroamination[1]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-protected alkenylamine (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of 0.1 M.
-
Catalyst Addition: Add the Brønsted acid catalyst (e.g., triflic acid, 0.20 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Method 2: Copper-Promoted Diastereoselective Intramolecular Aminooxygenation
Description: This method provides a route to highly functionalized pyrrolidines through a copper-promoted intramolecular aminooxygenation of alkenes.[3] The reaction utilizes a copper(II) salt, such as copper(II) 2-ethylhexanoate, to promote the cyclization of N-sulfonyl-4-pentenylamines in the presence of a radical trap like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). A key advantage of this method is its high diastereoselectivity, particularly for the formation of 2,5-cis-disubstituted pyrrolidines from α-substituted substrates.[3]
Data Presentation:
Table 2: Diastereoselective Synthesis of 2,5-cis-Pyrrolidines[3]
| Entry | Substrate (α-substituent) | Product | dr (cis:trans) | Yield (%) |
| 1 | Phenyl | 2-((TEMPO-oxy)methyl)-5-phenyl-1-tosylpyrrolidine | >20:1 | 97 |
| 2 | 4-Bromophenyl | 2-(4-Bromophenyl)-5-((TEMPO-oxy)methyl)-1-tosylpyrrolidine | >20:1 | 89 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-((TEMPO-oxy)methyl)-1-tosylpyrrolidine | >20:1 | 91 |
| 4 | Naphthyl | 2-((TEMPO-oxy)methyl)-5-(naphthalen-2-yl)-1-tosylpyrrolidine | >20:1 | 76 |
| 5 | Cyclohexyl | 2-Cyclohexyl-5-((TEMPO-oxy)methyl)-1-tosylpyrrolidine | >20:1 | 84 |
Experimental Protocol:
General Procedure for Copper-Promoted Aminooxygenation[3]
-
Reaction Setup: In a pressure tube, combine the α-substituted 4-pentenyl sulfonamide (1.0 equiv), copper(II) 2-ethylhexanoate (1.5 equiv), and TEMPO (3.0 equiv).
-
Solvent Addition: Add xylenes to achieve a substrate concentration of 0.1 M.
-
Sealing and Heating: Seal the pressure tube tightly and place it in a preheated oil bath at 130 °C.
-
Reaction: Stir the mixture vigorously for 24 hours.
-
Work-up: After 24 hours, cool the reaction to room temperature. Transfer the mixture directly onto a silica gel column for purification.
-
Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the functionalized pyrrolidine. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.
Figure 2. A generalized workflow for intramolecular cyclization experiments.
Method 3: Microwave-Promoted Iminyl Radical Cyclization
Description: This protocol describes a transition-metal-free approach for synthesizing functionalized pyrrolines (which can be subsequently reduced to pyrrolidines) via a 5-exo-trig iminyl radical cyclization.[4] The reaction is initiated by microwave irradiation of O-phenyloximes tethered to an alkene. The thermally generated iminyl radical undergoes cyclization, and the resulting cyclic carbon-centered radical is trapped by a suitable radical trapping agent. This method allows for the formation of various C–C, C–N, C–O, C–S, or C–X bonds at the 3-position of the pyrroline ring.[4]
Data Presentation:
Table 3: Microwave-Promoted Iminyl Radical Cyclization-Trapping Reactions[4]
| Entry | Substrate (O-phenyloxime) | Radical Trap | Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | 1-Phenyl-5-hexen-2-one O-phenyl oxime | TEMPO | 2 | 120 | 2-Benzyl-3-((TEMPO-oxy)methyl)-1-pyrroline | 72 |
| 2 | 1-Phenyl-5-hexen-2-one O-phenyl oxime | CCl₄ | 2 | 120 | 2-Benzyl-3-(chloromethyl)-1-pyrroline | 69 |
| 3 | 1-Phenyl-5-hexen-2-one O-phenyl oxime | CBr₄ | 2 | 120 | 2-Benzyl-3-(bromomethyl)-1-pyrroline | 80 |
| 4 | 1-Phenyl-5-hexen-2-one O-phenyl oxime | 2-Iodopropane | 2 | 120 | 2-Benzyl-3-(iodomethyl)-1-pyrroline | 55 |
| 5 | 1-Phenyl-5-hexen-2-one O-phenyl oxime | Phenylsulfonyl azide | 2 | 120 | 3-(Azidomethyl)-2-benzyl-1-pyrroline | 61 |
| 6 | 1-Phenyl-5-hexen-2-one O-phenyl oxime | Xanthate | 2 | 120 | 3-(((Ethoxycarbonothioyl)thio)methyl)-2-benzyl-1-pyrroline | 65 |
Experimental Protocol:
General Procedure for Microwave-Promoted Radical Cyclization[4]
-
Reaction Setup: In a 2-5 mL microwave vial equipped with a small magnetic stir bar, dissolve the O-phenyloxime substrate (1.0 equiv, e.g., 0.2 mmol) in trifluorotoluene (PhCF₃) to a concentration of 0.1 M.
-
Reagent Addition: Add the radical trapping agent (3.0 equiv).
-
Sealing and Irradiation: Crimp a cap onto the vial and place it in the cavity of a microwave reactor.
-
Reaction: Irradiate the mixture at a constant temperature of 120 °C for 2 hours with stirring.
-
Work-up: After the reaction, cool the vial to room temperature. Open the vial and concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile reagents.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired functionalized pyrroline product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Palladium-Catalyzed C-H Arylation of N-Boc-Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of saturated heterocycles, such as pyrrolidine, is a cornerstone of modern medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in numerous pharmaceuticals and natural products.[1] Direct C–H bond activation has emerged as a powerful strategy for the synthesis and modification of these structures, offering a more efficient alternative to traditional methods that often require pre-functionalization.[2][3] This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H arylation of N-Boc-pyrrolidine derivatives, a key transformation for accessing structurally diverse molecules for drug discovery and development.
Introduction
Palladium-catalyzed C-H arylation enables the direct formation of a carbon-carbon bond between a C-H bond on the N-Boc-pyrrolidine ring and an aryl group. This methodology can be broadly categorized into two main strategies, depending on the position of the C-H bond being functionalized: α-arylation (at the C2 or C5 position, adjacent to the nitrogen atom) and β/γ-arylation (at the C3 or C4 position). The choice of strategy is often dictated by the desired substitution pattern and the use of directing groups to control regioselectivity. Saturated N-heterocycles are crucial motifs in medicinal chemistry, but their C-H functionalization has posed considerable challenges, often resulting in incomplete conversions and poor selectivity.[4]
Core Concepts and Mechanisms
The mechanism of palladium-catalyzed C-H arylation of N-Boc-pyrrolidine can vary depending on the specific methodology.
-
α-Arylation via Asymmetric Lithiation and Negishi Coupling: This highly enantioselective method involves the deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine.[1][5][6] This generates a configurationally stable organolithium intermediate, which then undergoes transmetalation with zinc chloride to form a more stable organozinc species. Subsequent palladium-catalyzed Negishi coupling with an aryl halide yields the α-arylated product with high enantiomeric excess.[5][7]
-
Directing Group-Assisted C4-Arylation: To achieve arylation at positions remote from the nitrogen atom, a directing group is often employed. For instance, an aminoquinoline (AQ) amide group installed at the C3 position can direct the palladium catalyst to activate the C4-H bond.[8] The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate which then undergoes oxidative addition with an aryl halide and subsequent reductive elimination to afford the C4-arylated product.[4] An improved 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to provide accelerated rates and improved yields.[4]
-
Pd(II)-Catalyzed α-Arylation with Boronic Acids: This method allows for the direct α-arylation of N-Boc-pyrrolidine with arylboronic acids using a Pd(II) catalyst.[9] The reaction is proposed to proceed through the formation of a palladacycle intermediate, followed by cross-coupling with the boronic acid.[9]
Experimental Protocols
Protocol 1: Enantioselective α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling
This protocol is adapted from the work of Campos and colleagues and allows for the highly enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines.[5][6]
Materials:
-
N-Boc-pyrrolidine
-
(-)-sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂) solution in THF
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Aryl bromide
-
Anhydrous solvent (e.g., MTBE or Et₂O)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-pyrrolidine (1.0 equiv) and anhydrous solvent.
-
Cool the solution to -78 °C.
-
Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.1 equiv).
-
Stir the mixture at -78 °C for 3 hours to ensure complete deprotonation.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P-HBF₄ (0.04 equiv) in anhydrous THF.
-
To the reaction mixture, add the ZnCl₂ solution (1.2 equiv) and allow it to warm to room temperature.
-
Add the aryl bromide (1.0 equiv) followed by the pre-formed palladium catalyst.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., EtOAc).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Selected Examples for α-Arylation)
| Entry | Aryl Bromide | Yield (%) | er | Reference |
|---|---|---|---|---|
| 1 | 4-Bromotoluene | 85 | 96:4 | [5] |
| 2 | 4-Bromoanisole | 88 | 96:4 | [5] |
| 3 | 1-Bromo-4-fluorobenzene | 82 | 96:4 | [5] |
| 4 | 3-Bromopyridine | 75 | 96:4 | [6] |
| 5 | 2-Bromonaphthalene | 81 | 96:4 |[5] |
Protocol 2: Directing Group-Assisted C4-Arylation of N-Boc-Pyrrolidine-3-carboxamide
This protocol is based on the methodology developed for regioselective C-H arylation at the unactivated C4 position using an aminoquinoline (AQ) directing group.[8]
Materials:
-
N-Boc-pyrrolidine-3-(8-aminoquinoline)carboxamide
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a reaction vial, add N-Boc-pyrrolidine-3-(8-aminoquinoline)carboxamide (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), K₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).
-
Add anhydrous toluene.
-
Seal the vial and heat the reaction mixture at 110-130 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc).
-
Filter the mixture through a pad of Celite and wash with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cis-3,4-disubstituted pyrrolidine derivative.
Quantitative Data Summary (Selected Examples for C4-Arylation)
| Entry | Aryl Iodide | Yield (%) of cis-product | Reference |
|---|---|---|---|
| 1 | 4-Iodoanisole | 78 | [8] |
| 2 | 1-Iodo-4-fluorobenzene | 72 | [8] |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 65 | [8] |
| 4 | 4-Iodotoluene | 81 |[8] |
Visualizing the Workflows
Caption: Comparative workflow of α-arylation and directing group-assisted C4-arylation of N-Boc-pyrrolidine.
Signaling Pathways and Mechanistic Cycles
Caption: Simplified catalytic cycle for directing group-assisted C-H arylation.
Applications in Drug Development
The ability to selectively introduce aryl groups onto the pyrrolidine ring is of significant interest to drug development professionals.
-
Scaffold Decoration: C-H arylation allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[10]
-
Access to Novel Chemical Space: These methods provide access to previously difficult-to-synthesize substituted pyrrolidines, expanding the chemical space available for drug discovery.[2]
-
Efficient Synthesis of Key Intermediates: Enantiomerically enriched 2-arylpyrrolidines are valuable chiral building blocks for the synthesis of numerous biologically active compounds.[1][11] For example, the enantioselective α-arylation of N-Boc-pyrrolidine has been applied to the efficient synthesis of a glucokinase activator and other pharmaceutical targets.[12]
Conclusion
Palladium-catalyzed C-H arylation of N-Boc-pyrrolidine derivatives represents a powerful and versatile set of tools for synthetic and medicinal chemists. The choice between α-selective arylation via asymmetric deprotonation and directing group-assisted arylation at other positions allows for precise control over the substitution pattern of the pyrrolidine core. These methodologies facilitate the efficient and stereocontrolled synthesis of a wide range of functionalized pyrrolidines, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. miragenews.com [miragenews.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Iridium-Catalyzed Reductive Generation of Azomethine Ylides from Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. This method offers a powerful and versatile strategy for the synthesis of highly substituted and structurally complex pyrrolidines, which are prevalent motifs in biologically active natural products and pharmaceutical agents.[1][2][3]
Introduction
The [3+2] dipolar cycloaddition of azomethine ylides is a highly effective method for constructing the pyrrolidine ring system, often with excellent control over stereochemistry.[1][4] Traditional methods for generating azomethine ylides can have limitations. This application note details a modern approach that utilizes an iridium-catalyzed reductive strategy to generate both stabilized and unstabilized azomethine ylides directly from readily available tertiary amides and lactams.[1][2][5] This method, employing Vaska's complex [IrCl(CO)(PPh₃)₂] and a silane reductant, proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance.[1][3][6]
The significance of this methodology lies in its ability to access complex pyrrolidine and polycyclic amine structures from common amide precursors.[1][4] This opens new avenues for the synthesis of novel chemical entities in drug discovery and development.
Reaction Mechanism and Workflow
The reaction proceeds via a catalytic cycle involving the iridium catalyst. The proposed mechanism involves the hydrosilylation of the amide or lactam by the iridium complex and a silane reductant, such as tetramethyldisiloxane (TMDS). This is followed by the generation of an iminium ion intermediate, which then forms the azomethine ylide. The ylide is then trapped in situ by a dipolarophile in a [3+2] cycloaddition reaction to yield the desired pyrrolidine product.
References
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of nNOS Inhibitors from Chiral Pyrrolidine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis and evaluation of selective neuronal nitric oxide synthase (nNOS) inhibitors based on a chiral pyrrolidine scaffold. The methodologies described herein are compiled from recent advancements in the field, offering efficient synthetic routes to potent and selective nNOS inhibitors for research and drug development purposes.
Introduction
Selective inhibition of neuronal nitric oxide synthase (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms is a promising therapeutic strategy for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[1] The chiral pyrrolidine core has emerged as a privileged scaffold in the design of potent and selective nNOS inhibitors. The stereochemistry of the pyrrolidine ring is crucial for achieving high affinity and selectivity, with different enantiomers often exhibiting distinct binding modes within the nNOS active site.[2]
This document outlines an improved synthetic strategy for preparing chiral pyrrolidine-based nNOS inhibitors, provides detailed experimental protocols for key transformations, and describes a standard assay for evaluating their inhibitory activity.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activities of representative chiral pyrrolidine-based nNOS inhibitors against the three human NOS isoforms. The data highlights the impact of stereochemistry and structural modifications on potency and selectivity.
| Compound ID | Stereochemistry | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| 1a | (3'R, 4'R) | 36 | 136,800 | 50,400 | ~3800 | ~1400 |
| 1b | (3'R, 4'R) | 5 | >19,000 | >6,000 | >3800 | >1200 |
| (±)-32 | trans (racemic) | 88 | >100,000 | - | >1136 | - |
| (±)-34 | trans (racemic) | 48 | >100,000 | - | >2083 | - |
Data compiled from multiple sources. Ki values are indicative and may vary based on assay conditions.[1][2][3]
Signaling Pathway of Neuronal Nitric Oxide Synthase (nNOS)
The canonical signaling pathway of nNOS is initiated by an influx of calcium ions (Ca²⁺), often triggered by the activation of N-methyl-D-aspartate receptors (NMDARs).[4] The increased intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates nNOS. Activated nNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[5][6] NO, a gaseous signaling molecule, diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). sGC, in turn, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to mediate various downstream effects, including the activation of protein kinase G (PKG).[5]
Caption: The nNOS signaling cascade.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the development of chiral pyrrolidine-based nNOS inhibitors involves several key stages, from the synthesis of the chiral precursor to the final biological evaluation. This process is iterative, with structure-activity relationship (SAR) studies guiding the design of new analogs.
Caption: General experimental workflow.
Experimental Protocols
Synthesis of a Chiral Pyrrolidine Intermediate
This protocol describes the synthesis of a key chiral pyrrolidine intermediate, 2-(((3R,4R)-4-(allyloxy)-1-benzylpyrrolidin-3-yl)methyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, adapted from an efficient, highly diastereoselective route.[7]
Key Steps:
-
Protection of 2-aminopyridine: The amino group of 2-aminopyridine is protected with 2,5-hexanedione in the presence of p-toluenesulfonic acid to yield the corresponding 2,5-dimethylpyrrole derivative in high yield.[7]
-
Frater-Seebach Diastereoselective Alkylation: A chiral malate derivative is subjected to a Frater-Seebach type alkylation to introduce the desired stereochemistry.
-
Reductive Amination and Reduction: The resulting aldehyde undergoes reductive amination with benzylamine, followed by reduction of the ester to a primary alcohol.
-
Intramolecular Cyclization: The alcohol is converted to a mesylate, which undergoes a rapid intramolecular cyclization to form the chiral pyrrolidine ring in quantitative yield.[7]
Detailed Protocol for Intramolecular Cyclization (Step 4):
-
Materials:
-
Precursor alcohol (1 equivalent)
-
Triethylamine (TEA) (3 equivalents)
-
Methanesulfonyl chloride (MsCl) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the precursor alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, the chiral pyrrolidine, is often obtained in quantitative yield and can be used in the next step without further purification.[7]
-
Final Deprotection to Yield the nNOS Inhibitor
This protocol describes the final deprotection step to yield the active nNOS inhibitor.
Protocol for Boc Deprotection:
-
Materials:
-
Fully protected pyrrolidine derivative (e.g., compound 18a , 1 equivalent)
-
Methanol (MeOH)
-
6 N Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the protected pyrrolidine derivative (e.g., 60 mg, 85 µmol) in methanol (2 mL) at room temperature.[1]
-
Add 6 N HCl (4 mL) to the solution.[1]
-
Stir the mixture for 12 hours at room temperature.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final inhibitor as a hydrochloride salt.[1]
-
nNOS Inhibition Assay (Citrulline Assay)
This protocol describes a common method for determining the inhibitory activity of compounds against nNOS by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.[7][8][9]
-
Materials:
-
Purified nNOS enzyme
-
L-[¹⁴C]arginine
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer (pH 7.4)
-
Test inhibitors at various concentrations
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH₄.
-
Add the test inhibitor at the desired concentration to the reaction mixture.
-
Initiate the reaction by adding the nNOS enzyme and L-[¹⁴C]arginine.
-
Incubate the reaction at 37 °C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA and Dowex AG 50W-X8 resin. The resin binds unreacted L-[¹⁴C]arginine.
-
Centrifuge the samples to pellet the resin.
-
Transfer the supernatant containing the L-[¹⁴C]citrulline to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Logical Relationships in Inhibitor Design
The design of chiral pyrrolidine-based nNOS inhibitors often involves a modular approach, where different fragments are systematically varied to probe the structure-activity relationship. The core chiral pyrrolidine acts as a scaffold, while modifications to the aminopyridine head and the side chain tail are explored to optimize potency and selectivity.
Caption: Modular design of inhibitors.
References
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot photoenzymatic synthesis of enantiomerically pure N-Boc-3-aminopyrrolidine. This innovative chemoenzymatic cascade combines a photochemical C-H oxyfunctionalization with a stereoselective biocatalytic transamination, offering a mild and efficient route to this valuable chiral building block from readily available starting materials.[1]
Introduction
Chiral 3-aminopyrrolidine derivatives are crucial structural motifs in a wide range of pharmaceuticals and bioactive molecules. The N-Boc protected form, N-Boc-3-aminopyrrolidine, is a key intermediate in the synthesis of these compounds.[1] Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and costly metal catalysts.[1] The one-pot photoenzymatic approach described herein presents a more sustainable and streamlined alternative, minimizing intermediate isolation and purification steps, thereby saving time and resources.[1]
The process commences with a photochemical oxyfunctionalization of pyrrolidine to generate 3-pyrrolidinone. This is followed by an in situ N-protection with a Boc group to form N-Boc-3-pyrrolidinone. The final step involves a stereoselective transamination catalyzed by an amine transaminase (ATA) to yield the desired enantiopure (R)- or (S)-N-Boc-3-aminopyrrolidine.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the one-pot photoenzymatic synthesis of both (R)- and (S)-N-Boc-3-aminopyrrolidine.
| Product Enantiomer | Starting Material | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-N-Boc-3-aminopyrrolidine | Pyrrolidine | Amine Transaminase (ATA) | up to 90 | >99 |
| (R)-N-Boc-3-aminopyrrolidine | Pyrrolidine | Amine Transaminase (ATA) | up to 90 | >99 |
Table 1: Summary of quantitative data for the one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidine. Data is based on the conversion of the N-Boc-3-pyrrolidinone intermediate.[1]
Experimental Workflow Diagram
Caption: One-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidine.
Experimental Protocols
The following protocols provide a detailed methodology for the one-pot synthesis of N-Boc-3-aminopyrrolidine.
Part 1: Photochemical Oxyfunctionalization and N-Boc Protection
This part of the procedure should be carried out in a suitable photochemical reactor.
Materials:
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Photoreactor equipped with a suitable light source
Procedure:
-
Prepare a solution of pyrrolidine in a 30% (v/v) mixture of acetonitrile and water. The final concentration of pyrrolidine should be approximately 400 mM.[1]
-
Irradiate the solution in the photoreactor for 3 to 6 hours to facilitate the photochemical oxyfunctionalization to 3-pyrrolidinone.[1] The reaction progress can be monitored by a suitable analytical technique such as GC-MS.
-
After completion of the photo-oxygenation, basify the reaction mixture by adding an aqueous solution of sodium hydroxide (approximately 0.7 equivalents).[1]
-
Add di-tert-butyl dicarbonate (Boc₂O, approximately 1.1 equivalents) directly to the reaction mixture.[1]
-
Stir the mixture at room temperature for 2 hours to complete the N-Boc protection, yielding crude N-Boc-3-pyrrolidinone.[1]
Part 2: Enzymatic Transamination
This part of the procedure should be carried out in a temperature-controlled shaker or reactor.
Materials:
-
Crude N-Boc-3-pyrrolidinone solution from Part 1
-
HEPES buffer (50 mM, pH 8.0)
-
Amine Transaminase (ATA) - (R)- or (S)-selective
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
Procedure:
-
Dilute the crude N-Boc-3-pyrrolidinone solution from Part 1 six-fold with 50 mM HEPES buffer (pH 8.0).[1]
-
To the diluted solution, add the appropriate amine transaminase (either (R)- or (S)-selective, depending on the desired product enantiomer), the amine donor, and the PLP cofactor.
-
Incubate the reaction mixture at a suitable temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the conversion of N-Boc-3-pyrrolidinone to N-Boc-3-aminopyrrolidine by GC-MS or HPLC analysis. The reaction is typically complete within 24 hours.[1]
Part 3: Work-up and Purification
Materials:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Once the enzymatic reaction is complete, extract the aqueous reaction mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-aminopyrrolidine.
-
Purify the crude product by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product and any remaining impurities, but a gradient of ethyl acetate in hexanes is a common starting point.
Conclusion
The one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidine offers a highly efficient and stereoselective method for producing this valuable chiral intermediate. By combining a photochemical C-H activation with a biocatalytic amination, this approach aligns with the principles of green chemistry and provides a practical alternative to traditional multi-step synthetic routes. The detailed protocols and data presented here are intended to enable researchers in both academic and industrial settings to readily adopt this methodology for their synthetic needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Aminoethyl)-1-N-Boc-pyrrolidine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the synthesis of 2-(Aminoethyl)-1-N-Boc-pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield during the N-Boc protection step?
A low yield can stem from several factors during the reaction itself. Incomplete conversion is a common issue, which can be addressed by optimizing reaction time or temperature.[1] However, the primary challenge in this specific synthesis is achieving selective protection of the secondary amine on the pyrrolidine ring without protecting the primary amine of the ethyl side chain.
Q2: My TLC and LC-MS analyses show multiple product spots. What are the likely side products and how can they be minimized?
The most common side product is the di-protected species, where both the primary and secondary amines are protected with a Boc group. Another possibility is the formation of urea byproducts.[2] To achieve selective mono-protection, a careful strategy is required. One effective method involves the protonation of the more basic primary amine with one equivalent of acid (like HCl) prior to the addition of di-tert-butyl dicarbonate ((Boc)₂O).[3] This protonated amine is no longer nucleophilic, directing the Boc group to the intended secondary amine on the pyrrolidine ring.[3] Careful control over the stoichiometry of (Boc)₂O (using ≤ 1 equivalent) is also crucial.
Q3: How can I prevent product loss during the aqueous work-up and extraction?
The product, being an amine, can have some solubility in the aqueous phase, especially at certain pH values. During acidic washes to remove unreacted starting material or bases like DMAP, the product can form a salt and be lost to the aqueous layer.[4] To maximize recovery, perform extractions efficiently, use brine to reduce the solubility of the organic product in the aqueous phase, and consider back-extracting the acidic aqueous layers with an organic solvent after neutralization.[5][6]
Q4: My compound streaks or sticks to the silica gel column during purification. What is the best way to perform column chromatography for this compound?
The basic nature of the free amine in this compound causes strong interaction with the acidic silanol groups on standard silica gel, leading to tailing and poor recovery.[7] To mitigate this, you can add a small percentage (0.5-2%) of a basic modifier, such as triethylamine or ammonia in methanol, to your eluent system.[8] Alternatively, using a different stationary phase like alumina can be effective.[8]
Q5: Are there alternative purification methods if column chromatography results in significant product loss?
Yes, recrystallization of the product as a salt is an excellent method for purification.[7] You can dissolve the crude product in a solvent like isopropanol and add an acid (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.[7] This salt can then be recrystallized from a suitable solvent system, such as ethanol/water, to achieve high purity.[7][8]
Troubleshooting Guides
Phase 1: Boc Protection Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion (Starting material remains) | 1. Insufficient reaction time or temperature. 2. Deactivation of (Boc)₂O. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature (e.g., to 40°C).[9] 2. Ensure reagents are dry and of high quality. |
| Multiple Products Observed (Di-protection) | Over-protection of both primary and secondary amines. | 1. Use a selective protection strategy: Add 1 equivalent of HCl to the diamine in a solvent like aqueous methanol to protonate the primary amine before adding (Boc)₂O.[3] 2. Strictly control stoichiometry; use no more than one equivalent of (Boc)₂O. |
| Reaction Mixture is a "huge mess of junk" | 1. Poor solubility of the starting material.[10] 2. Side reaction of the carboxylate (if starting from an amino acid precursor) with (Boc)₂O to form a mixed anhydride.[10] | 1. Screen for suitable solvents. Dioxane, THF, DCM, or aqueous mixtures are commonly used.[9] 2. If applicable, run the reaction in a basic aqueous solution to hydrolyze any mixed anhydride that forms.[10] |
Phase 2: Work-up and Purification
| Symptom | Possible Cause | Suggested Solution |
| Low Yield After Extraction | Product loss to the aqueous phase due to salt formation or solubility. | 1. Minimize contact time with acidic aqueous solutions.[4] 2. Adjust the pH of the aqueous phase to >12 before final extractions to ensure the amine is in its free base form.[5] 3. Use brine washes to decrease the product's aqueous solubility.[6] |
| Low Recovery from Column Chromatography | The basic amine product is irreversibly adsorbing to the acidic silica gel.[8] | 1. Deactivate the silica gel by adding 0.5-2% triethylamine or another amine base to the eluent system.[8] 2. Consider using a less acidic stationary phase, such as neutral alumina.[8] |
| Product Lost During Solvent Removal | The compound may be volatile.[8] | Use a rotary evaporator at a lower temperature and pressure. For small amounts, dry under a stream of inert gas like nitrogen or argon.[8] |
| Low Yield from Recrystallization | The chosen solvent system is not ideal, leading to high product solubility even at low temperatures.[8] | 1. Perform small-scale solubility tests to identify a suitable solvent or solvent mixture. 2. Use the minimum amount of hot solvent to dissolve the product. 3. Cool the solution slowly and then in an ice bath to maximize crystal formation.[7] |
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection
This protocol is adapted from methodologies for the selective protection of diamines.[3]
-
Dissolution & Protonation : Dissolve 2-(2-aminoethyl)pyrrolidine (1 equiv.) in a suitable solvent such as 50% aqueous methanol. Cool the solution in an ice bath (0°C).
-
Slowly add 1 equivalent of aqueous HCl with stirring. Stir the mixture for 15-30 minutes at 0°C. This selectively protonates the more basic primary amine.
-
Boc Anhydride Addition : While maintaining the temperature at 0°C, slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equiv.) in the same solvent.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up :
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to >12 with a base (e.g., 2M NaOH).[5]
-
Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification via Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in your chosen eluent system.
-
Eluent Modification : Use a non-polar/polar solvent system (e.g., hexane/ethyl acetate or DCM/methanol). Crucially, add 0.5-2% triethylamine to the eluent mixture to prevent product tailing and improve recovery.[8]
-
Column Packing & Loading : Pack the column with the prepared slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution : Run the column, collecting fractions and monitoring them by TLC.
-
Isolation : Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Be mindful that the product may be volatile.[8]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. reddit.com [reddit.com]
Technical Support Center: Preventing t-butylation Side Reactions During Boc Deprotection
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address t-butylation and other side reactions encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of t-butylation side reactions during Boc deprotection?
A1: The primary cause of t-butylation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the substrate, leading to the formation of undesired byproducts.[1][2][3]
Q2: Which amino acid residues and functional groups are most susceptible to t-butylation?
A2: Functional groups with high electron density are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptides and other organic molecules, these include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[2][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, forming an S-tert-butylated adduct.[2][4][5][6]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][4][5]
-
Guanidines and Amidines: These functional groups are also prone to alkylation.[7][8]
Q3: How can I detect the occurrence of t-butylation in my reaction?
A3: The most common method for detecting t-butylation is through mass spectrometry (LC-MS), where an unexpected peak with a mass increase of +56 Da (the mass of a tert-butyl group) will be observed for the modified product.[3][5] Chromatographic techniques like HPLC can also reveal the presence of side products as unexpected peaks.[2][4]
Q4: What are "scavengers" and how do they prevent t-butylation?
A4: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[2][4][5] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[2][5] By intercepting the tert-butyl cation, scavengers prevent it from reacting with the desired molecule, thus minimizing the formation of alkylated side products.[2][4][5]
Q5: My Boc deprotection is incomplete. What could be the cause?
A5: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to effectively cleave the Boc group.[1][9]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.[4][9]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the reaction.[4][5][9]
-
Poor Resin Swelling (for solid-phase synthesis): If the resin is not adequately swollen, the acidic reagent cannot access all the reaction sites.[1][5]
Troubleshooting Guide
Issue: Observation of a +56 Da mass addition in the mass spectrum of the product.
This is a clear indication of a t-butylation side reaction.[3][5]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reaction. The choice of scavenger depends on the specific nucleophilic groups present in your molecule. Refer to the tables below for guidance.
| Problem | Possible Cause | Recommended Action |
| t-butylation of Tryptophan | Highly nucleophilic indole ring.[2][3][4][5] | Use scavengers like triisopropylsilane (TIS), triethylsilane (TES), or 1,2-ethanedithiol (EDT).[5] |
| Alkylation of Methionine | Nucleophilic thioether side chain.[2][3][4][5] | Add thioanisole or dimethyl sulfide (DMS) to the cleavage cocktail.[2] |
| S-t-butylation of Cysteine | Highly nucleophilic free thiol group.[2][4][5][6] | 1,2-Ethanedithiol (EDT) is a very effective scavenger for protecting cysteine residues.[2] |
| Alkylation of Tyrosine | Activated phenolic ring.[2][4][5] | Phenol or cresol can act as decoy molecules to be alkylated in preference to the tyrosine residue.[5] |
| Incomplete Deprotection | Insufficient acid strength/concentration, short reaction time, or steric hindrance.[1][4][5][9] | Increase the concentration of TFA (e.g., from 20% to 50% in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane.[1][5][9] Gentle warming may also be beneficial, but should be used with caution as it can also increase side reactions.[4][9] |
Data Presentation: Scavenger Selection Guide
The following tables summarize common scavengers and scavenger cocktails used to prevent t-butylation side reactions.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger.[2] |
| Triethylsilane (TES) | 5 - 10% | Effective at reducing the tert-butyl cation to isobutane.[2] |
| Water | 1 - 5% | General carbocation scavenger, forms tert-butanol.[2] |
| Thioanisole | 5 - 10% | Carbocation scavenger, particularly effective for protecting Methionine.[2] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, excellent for protecting Cysteine residues.[2] |
| Phenol | 5% | Carbocation scavenger, protects Tyrosine.[2] |
Table 2: Common Scavenger Cocktails for Boc Deprotection
| Cocktail Name | Composition (v/v/v) | Primary Use & Key Features |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and effective cocktail for many sequences.[2][4] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Used for peptides with multiple sensitive residues.[2] |
| For Methionine-containing Peptides | TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w) | Specifically designed to prevent both S-alkylation and oxidation of methionine.[2] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with a Scavenger (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[2][3]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 5-10 equivalents of triisopropylsilane (TIS).[5]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2][3][4]
-
Reaction: Stir the reaction at room temperature for 1-2 hours.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS to confirm the disappearance of the starting material.[2][4]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][9] The crude product can then be purified by standard methods such as precipitation from cold ether or chromatography.[4]
Protocol 2: Analytical Method for Detecting t-butylation by LC-MS
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Column: A C18 reverse-phase column is commonly used.[10]
-
Mobile Phase: A typical mobile phase system consists of:
-
Gradient: Run a linear gradient of increasing Mobile Phase B over 15-20 minutes to elute compounds of varying polarity.
-
Analysis: Analyze the mass spectrum for the expected mass of the deprotected product and for a peak corresponding to the product +56 Da, which indicates t-butylation.
Mandatory Visualizations
Caption: Mechanism of Boc deprotection, t-butylation side reaction, and prevention by scavengers.
Caption: Troubleshooting workflow for Boc deprotection side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Common side products in the synthesis of N-Boc-pyrrolidine derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Boc-pyrrolidine derivatives. This guide is intended to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Boc protection of pyrrolidine?
A1: The most common side product is the di-Boc-protected pyrrolidine, where two Boc groups are attached to the nitrogen atom. Other potential side products include the formation of tert-butyl carbamate from the reaction of tert-butanol (a byproduct of Boc anhydride decomposition) with the isocyanate intermediate, and urea derivatives.
Q2: I'm observing a significant amount of di-Boc-protected pyrrolidine in my reaction. How can I minimize its formation?
A2: To minimize the formation of the di-Boc side product, you can employ several strategies:
-
Control Stoichiometry: Use a minimal excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.05-1.1 equivalents.
-
Slow Addition: Add the (Boc)₂O solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.
-
Temperature Control: Perform the reaction at a lower temperature (0 °C to room temperature) as higher temperatures can favor di-Boc formation.[1]
-
Solvent Choice: Using protic solvents like methanol can sometimes enhance the selectivity for mono-protection.[1]
-
pH Control: For diamines, selective mono-protonation of one amine group can effectively prevent di-protection.[1]
Q3: My reduction of N-Boc-L-proline to N-Boc-L-prolinol is giving low yields and multiple spots on TLC. What are the likely side products?
A3: In the reduction of N-Boc-L-proline, common side products arise from over-reduction. Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is critical to minimize the formation of these over-reduced byproducts.[2] Incomplete reaction due to inactive or insufficient reducing agent can also lead to a complex mixture.
Q4: During the activation of the hydroxyl group of N-Boc-pyrrolidinol (e.g., mesylation or tosylation), I'm getting a significant amount of an elimination product. How can I favor the desired substitution?
A4: The formation of an alkene via an elimination reaction is a common competing pathway during the activation of the hydroxyl group. To favor substitution, it is crucial to run the reaction at low temperatures (e.g., 0 °C).[2] The choice of a non-nucleophilic and sterically unhindered base, such as triethylamine or pyridine, is also important.
Troubleshooting Guides
Issue 1: Formation of Di-Boc-Pyrrolidine during Boc Protection
Symptoms:
-
A significant peak corresponding to the mass of di-Boc-pyrrolidine is observed in GC-MS or LC-MS analysis.
-
Purification by column chromatography yields a less polar byproduct in addition to the desired mono-Boc-pyrrolidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing di-Boc side product.
Quantitative Data on Di-Boc-Pyrrolidine Formation:
While specific quantitative data is sparse in the literature, the following table illustrates the expected trend based on reaction parameter optimization.
| (Boc)₂O (equivalents) | Addition Time | Temperature (°C) | Base | Expected Mono-Boc Yield | Expected Di-Boc Yield |
| 1.5 | 5 min | 25 | Et₃N | Moderate | High |
| 1.1 | 30 min | 0 | NaHCO₃ | High | Low |
| 1.05 | 60 min | 0 | None | High | Very Low |
Issue 2: Isomerization of N-Substituted Itaconimides in Stetter Reaction
Symptoms:
-
Formation of a succinimide derivative from the Stetter reaction is accompanied by a significant amount of an isomerized maleimide byproduct.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Diastereoselective Pyrrolidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the diastereoselective synthesis of pyrrolidines. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving diastereoselective pyrrolidine synthesis?
A1: The most common and effective methods for diastereoselective pyrrolidine synthesis include:
-
[3+2] Cycloaddition Reactions: This is a highly versatile method, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. It allows for the construction of the pyrrolidine ring with multiple stereocenters in a single step.[1][2]
-
Multicomponent Reactions: These reactions, often catalyzed by Lewis acids, can construct highly substituted pyrrolidines from simple starting materials in a single operation, with the potential to create up to three stereogenic centers diastereoselectively.[3][4]
-
Intramolecular Cycloadditions: Methods such as intramolecular aminooxygenation of alkenes can provide high levels of diastereoselectivity, favoring the formation of specific isomers like 2,5-cis-pyrrolidines.[5][6]
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyrroles or cyclic enamines using chiral catalysts is an effective route to highly functionalized, enantiomerically enriched pyrrolidines.[1]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as proline, to introduce a pre-existing stereocenter that directs the stereochemical outcome of subsequent transformations.[1]
Q2: How does the choice of solvent impact the diastereoselectivity of the reaction?
A2: The solvent plays a crucial role in influencing the stereochemical outcome of a reaction by affecting the stability of the transition states.[1][7] For instance, in 1,3-dipolar cycloadditions of azomethine ylides, a shift from polar protic solvents like methanol to more sterically hindered alcohols such as isopropanol and tert-butanol has been shown to improve diastereoselectivity.[1] In some cases, using toluene as a cosolvent has led to high yields while maintaining an excellent diastereomeric ratio.[8]
Q3: What is the role of the catalyst in achieving high diastereoselectivity?
A3: The catalyst is fundamental in controlling the stereochemical pathway of the reaction. Chiral catalysts create a chiral environment that favors the formation of one diastereomer over the other.[1] For example, in three-component reactions to synthesize cis-2,5-disubstituted pyrrolidines, Lewis acids like Ytterbium triflate (Yb(OTf)₃) have proven to be highly effective.[9][10] Similarly, in [3+2] cycloaddition reactions, silver carbonate (Ag₂CO₃) has been used to obtain proline derivatives with high regio- and diastereoselectivities.[11] The choice of catalyst, its loading, and the metal-to-ligand ratio in metal-catalyzed reactions are all critical parameters to optimize.[1]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can significantly influence the transition state geometry. Experiment with a range of solvents from polar aprotic (e.g., THF, CH₂Cl₂) to nonpolar (e.g., toluene, xylenes).[1][5] In some cases, more sterically hindered alcohols can improve selectivity.[1] |
| Incorrect Temperature | The energy difference between diastereomeric transition states is temperature-dependent. Lowering the reaction temperature (e.g., to -78 °C) often enhances selectivity, though it may require longer reaction times.[3][9] Conversely, some reactions require higher temperatures for good conversion.[1] |
| Inappropriate Catalyst or Catalyst Loading | The nature and concentration of the catalyst are crucial. Screen different Lewis acids (e.g., TiCl₄, Yb(OTf)₃) or organocatalysts.[3][9][10] Optimize the catalyst loading, as both too high and too low concentrations can be detrimental to selectivity.[1] |
| Poorly Differentiated Reactants | If the electronic and steric properties of the azomethine ylide and the dipolarophile are too similar, it can lead to a mixture of regioisomers and diastereomers.[2] Consider modifying the substituents on either reactant to enhance facial selectivity. |
Problem 2: Incorrect Diastereomer or Poor Ratio in Reductive Amination/Cyclization
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-selective Reducing Agent | The choice of reducing agent can have a profound effect on the stereochemical outcome. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity.[9] Screen a variety of reducing agents with different steric bulks. |
| Suboptimal Reaction Temperature | As with cycloadditions, temperature control is critical. Perform the reaction at a lower temperature to potentially favor one transition state over another.[9] |
| Protecting Group Influence | The nature of the nitrogen protecting group can influence the stereochemical course of the reaction. For instance, changing from a tosyl (Ts) group to a 4-nitrophenyl sulfonyl (Ns) group might alter the diastereoselectivity.[5] |
Problem 3: Low or No Product Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | Impurities, water, or side reactions can deactivate the catalyst.[1] Ensure all reagents and solvents are pure and dry, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incorrect Reaction Conditions | The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these parameters and monitor the reaction progress using techniques like TLC or LC-MS.[1][9] |
| Poor Substrate Reactivity | The electronic or steric properties of the substrates may hinder the reaction.[1] It may be necessary to modify the substrates or choose a different synthetic route. |
Experimental Protocols
Protocol 1: Yb(OTf)₃ Catalyzed Three-Component Synthesis of cis-2,5-Disubstituted Pyrrolidines[9][10]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (1.0 equiv), primary amine (1.0 equiv), and Yb(OTf)₃ (10 mol%) in a suitable solvent such as toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 equiv) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup, extracting the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis[1]
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (e.g., sarcosine, 1.0 mmol), and the dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol) in the chosen solvent (5 mL, e.g., Ethanol).
-
Add the catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%).[1][12]
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if using a magnetic catalyst, separate it using an external magnet.[1] Otherwise, proceed to workup.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection with TFA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding incomplete tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection with TFA?
Incomplete Boc deprotection can stem from several factors, including:
-
Insufficient TFA Concentration or Reaction Time: The concentration of TFA and the duration of the reaction are critical. Sterically hindered or electronically deactivated substrates may require higher concentrations of TFA or longer reaction times for complete removal of the Boc group.
-
Inadequate Reagents: The quality of the TFA can impact the reaction's efficiency. Over time, TFA can absorb water, which can reduce its effectiveness.
-
Presence of Acid-Sensitive Functional Groups: If the substrate contains other acid-labile groups, side reactions can occur, consuming the acid and preventing complete deprotection of the desired amine.
-
Substrate Solubility: Poor solubility of the Boc-protected compound in the reaction solvent can lead to a heterogeneous reaction mixture and incomplete deprotection.
-
Reaction Temperature: While most Boc deprotections are carried out at room temperature, some challenging substrates may require elevated temperatures to proceed to completion.
Q2: How can I monitor the progress of a Boc deprotection reaction?
To ensure the reaction has gone to completion, it is crucial to monitor its progress using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material (Boc-protected amine) and the appearance of the product (free amine). The free amine will typically have a lower Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive evidence of the reaction's progress by showing the mass of the starting material and the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic Boc proton signal (a singlet around 1.4 ppm) and the appearance of the amine protons.
Q3: What are scavengers, and when should I use them in Boc deprotection?
Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cations that are generated during the cleavage of the Boc group. These cations can otherwise lead to unwanted side reactions, particularly with electron-rich amino acid residues like tryptophan, methionine, and tyrosine.
You should consider using scavengers when your substrate contains sensitive functional groups that are prone to alkylation by the tert-butyl cation.
Troubleshooting Guide
If you are experiencing incomplete Boc deprotection, follow this step-by-step troubleshooting guide.
Step 1: Verify Reagent Quality and Reaction Setup
-
TFA Quality: Use fresh, high-purity TFA. If the bottle has been open for a long time, consider using a fresh one.
-
Solvent: Ensure the solvent (commonly dichloromethane, DCM) is anhydrous.
-
Reaction Conditions: Double-check the calculated concentrations and volumes. Ensure the reaction is being stirred efficiently.
Step 2: Optimize Reaction Conditions
If the initial conditions fail, consider the following optimizations, as summarized in the table below.
Quantitative Data Summary
Table 1: Recommended Conditions for Boc Deprotection with TFA
| Parameter | Standard Conditions | For Hindered Substrates | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | 50-100% (neat TFA) | Higher concentrations can increase the rate of deprotection. |
| Reaction Time | 30 min - 2 hours | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Temperature | Room Temperature (20-25°C) | 0°C to Room Temperature | For sensitive substrates, running the reaction at 0°C may minimize side reactions. |
| Scavengers | See Table 2 | See Table 2 | Essential for substrates with sensitive functional groups. |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | General, Trp, Tyr | 1-5% (v/v) | |
| Anisole | Tyr, Met | 5-10% (v/v) | |
| Thioanisole | Met, Cys | 5-10% (v/v) | |
| 1,2-Ethanedithiol (EDT) | Cys | 1-2.5% (v/v) | |
| Water | Trp | ~5% (v/v) |
Step 3: Consider Alternative Deprotection Methods
If TFA-based methods continue to fail, alternative reagents can be employed.
-
HCl in Dioxane/Methanol: A common alternative, typically used as a 4M solution. The reaction is often clean, and the resulting amine hydrochloride salt can be easily isolated.
-
Trimethylsilyl Iodide (TMSI): A powerful reagent for cleaving Boc groups, especially for sterically hindered substrates. This reaction is typically very fast.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.
-
Proceed with the work-up to isolate the free amine.
Protocol 2: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected amine in DCM.
-
Add the appropriate scavenger(s) (e.g., TIS, anisole) to the mixture.
-
Add TFA to the desired concentration.
-
Stir the reaction at room temperature and monitor its progress.
-
Follow steps 5-7 from Protocol 1 for work-up.
Visual Guides
The following diagrams illustrate the decision-making process for troubleshooting incomplete Boc deprotection and the general workflow.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: General experimental workflow for Boc deprotection with TFA.
Use of scavengers like triisopropylsilane (TIS) in Boc removal.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of scavengers, such as triisopropylsilane (TIS), during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers like triisopropylsilane (TIS) necessary during Boc deprotection?
A1: During the acidic cleavage of the Boc protecting group, typically with trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1][2][3] This carbocation is a potent electrophile that can attack nucleophilic residues in the substrate, leading to unwanted side products.[2][3] Scavengers are added to the reaction mixture to trap these reactive carbocations, preventing them from modifying the target molecule.[2][3][4] TIS is a highly effective scavenger that neutralizes carbocations by donating a hydride.[5][6]
Q2: Which amino acid residues are particularly susceptible to modification during Boc deprotection without scavengers?
A2: Amino acid residues with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4] Methionine is also susceptible to oxidation.[3]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to S-tert-butylated residues.[2][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][3][4]
Q3: What is a standard, general-purpose scavenger cocktail for Boc deprotection?
A3: For many applications, a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v) is widely used and highly effective.[1][7][8] TIS acts as the primary carbocation scavenger, while water can also trap carbocations to form tert-butanol.[4][9]
Q4: Can TIS have unintended reactivity?
A4: Yes, under certain conditions, TIS can act as a reducing agent and facilitate the removal of some sulfur-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But).[10][11][12] The extent of this side reaction is influenced by the concentration of TIS, reaction temperature, and time.[10][11][12]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Observation: Analysis by TLC or LC-MS shows the presence of starting material or a complex mixture of products. In peptide synthesis, this can lead to deletion sequences.[9]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the concentration of TFA. Common concentrations range from 20% to 100% (neat TFA) in a solvent like dichloromethane (DCM).[7] For resistant substrates, a stronger acid system like 4M HCl in dioxane can be used.[2][13] |
| Insufficient Reaction Time or Temperature | Increase the reaction time and monitor the progress.[4][13] If the reaction is conducted at 0°C, consider allowing it to warm to room temperature.[14] |
| Steric Hindrance | For sterically hindered substrates, more forcing conditions such as a higher acid concentration, longer reaction time, or gentle warming may be necessary.[3][13] It is critical to use an effective scavenger cocktail under these conditions.[3] |
| Poor Resin Swelling (Solid-Phase) | Ensure the resin is adequately swollen in a suitable solvent like DCM before adding the cleavage cocktail to allow the acid to access all reaction sites.[3] |
Issue 2: Formation of Side Products (e.g., +56 Da mass shift)
-
Observation: HPLC or LC-MS analysis shows unexpected peaks, often with a mass increase of 56 Da, corresponding to tert-butylation.[13]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Absence or Insufficient Scavengers | Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the sensitive residues present in your molecule.[2][13] |
| Highly Nucleophilic Residues | For peptides containing multiple sensitive residues, a more complex scavenger cocktail, such as Reagent K, may be required.[4][15][16] |
Data Presentation: Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial for minimizing side reactions. The following tables summarize the compositions of common cocktails and their applications.
Table 1: Composition of Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v) | Target Peptides & Remarks |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Suitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[1][4][16] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[4][15][16] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative where TIS replaces thiol scavengers. Useful for peptides with trityl-based protecting groups, but does not prevent Met oxidation.[16][17] |
| TFA/TIS | 95% TFA, 5% TIS | Effective for protecting Trp, Met, and Tyr residues.[4] |
Table 2: Scavenger Selection for Sensitive Amino Acids
| Sensitive Residue | Recommended Scavenger(s) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[3][7] EDT can also prevent acid-catalyzed oxidation of tryptophan.[8] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | Thioanisole is effective in preventing S-alkylation.[7][13] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | EDT is a commonly used scavenger for cysteine.[7][13] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[7][18]
-
Scavenger Addition: Add the chosen scavenger(s) (e.g., 2.5-5% v/v of TIS).[4][18]
-
TFA Addition: Slowly add the desired concentration of TFA (e.g., to a final concentration of 25-50% v/v) to the stirred solution.[7][13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4][13] Monitor the progress of the reaction by TLC or LC-MS.[4][13]
-
Work-up:
-
Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7][13] To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene.[7][13]
-
Product Isolation: The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether.[7] Alternatively, for a neutral product, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[4][13]
-
Protocol 2: General Procedure for Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with DCM to remove any residual solvents.[15]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 100 µL per mg of resin).[17] Agitate the mixture at room temperature for 2-4 hours.[7]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[7]
-
Precipitation and Isolation: Precipitate the peptide by adding the filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[1][7]
-
Washing and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Mandatory Visualization
Caption: Boc deprotection mechanism and the role of TIS as a scavenger.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Experimental workflow for SPPS cleavage and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
Selective cleavage of secondary N-Boc groups over primary N-Boc groups.
Welcome to the Technical Support Center for selective N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the selective cleavage of secondary N-Boc groups in the presence of primary N-Boc groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective deprotection of secondary N-Boc groups over primary ones?
The selective removal of a secondary N-Boc group in the presence of a primary N-Boc group is primarily based on the difference in steric hindrance around the nitrogen atom. The secondary amine is more sterically crowded, which can, under specific conditions with certain reagents, lead to a faster cleavage rate compared to the less hindered primary N-Boc group. Lewis acids like Zinc Bromide (ZnBr₂) are known to effectively mediate this selective deprotection.[1]
Q2: Which reagent is recommended for the selective cleavage of a secondary N-Boc group over a primary N-Boc group?
Zinc Bromide (ZnBr₂) in dichloromethane (DCM) is a commonly cited reagent for the selective removal of N-Boc from secondary amines while leaving primary N-Boc groups intact.[1] This method is valued for its mild reaction conditions.[1]
Q3: Can thermal deprotection be used to selectively remove secondary N-Boc groups?
Thermal deprotection in continuous flow has shown some degree of selectivity for secondary over primary N-Boc amines. For instance, the deprotection of N-Boc methyl-phenethylamine (a secondary amine) was found to be more efficient than that of N-Boc phenethylamine (a primary amine).[2] However, achieving high selectivity, especially with aliphatic amines, can be challenging and may require careful optimization of temperature and residence time.[2]
Q4: Are there other methods to achieve selectivity between different types of N-Boc groups?
Yes, selectivity can also be achieved between N-Boc groups on different types of amines, such as aromatic versus aliphatic. For example, Montmorillonite K10 clay can selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc amines untouched.[3] Thermal deprotection has also demonstrated effective selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No reaction or incomplete deprotection of the secondary N-Boc group. | 1. Insufficient reagent. 2. Low reaction temperature. 3. Inactive ZnBr₂ (if used). | 1. Increase the equivalents of ZnBr₂. In some protocols, a significant excess is used.[4] 2. While the reaction is often run at room temperature, gentle heating might be necessary for less reactive substrates. 3. Ensure the ZnBr₂ is anhydrous, as moisture can deactivate the Lewis acid. |
| Loss of the primary N-Boc protecting group. | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Use of a non-selective reagent or condition. | 1. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the secondary N-Boc group is cleaved. 2. Perform the reaction at room temperature or lower if possible. 3. Confirm that you are using a selective reagent like ZnBr₂. Avoid strong protic acids like TFA or HCl if this selectivity is desired. |
| Formation of side products. | 1. Presence of other acid-sensitive functional groups in the molecule. 2. The tert-butyl cation generated during deprotection can cause side reactions. | 1. The mild conditions of the ZnBr₂ method are generally compatible with many acid-sensitive functionalities.[1] However, for highly sensitive substrates, further optimization of conditions may be needed. 2. Consider adding a cation scavenger, such as triethylsilane or anisole, to the reaction mixture. |
Data Presentation: Quantitative Comparison of Deprotection Methods
The following tables summarize quantitative data for the selective deprotection of N-Boc groups.
Table 1: Selective Deprotection of Secondary N-Boc Groups with ZnBr₂ [1]
| Substrate (Secondary Amine) | Product | Reagent | Solvent | Yield (%) |
| N-Boc-N-methylallylamine | N-methylallylamine | ZnBr₂ | CH₂Cl₂ | 92 |
| N-Boc-piperidine | Piperidine | ZnBr₂ | CH₂Cl₂ | 90 |
| N-Boc-pyrrolidine | Pyrrolidine | ZnBr₂ | CH₂Cl₂ | 94 |
| N-Boc-indoline | Indoline | ZnBr₂ | CH₂Cl₂ | 89 |
Table 2: Attempted Deprotection of Primary N-Boc Groups with ZnBr₂ [1]
| Substrate (Primary Amine) | Product | Reagent | Solvent | Yield (%) |
| N-Boc-aniline | No reaction | ZnBr₂ | CH₂Cl₂ | 0 |
| N-Boc-benzylamine | No reaction | ZnBr₂ | CH₂Cl₂ | 0 |
Experimental Protocols
Protocol 1: Selective Cleavage of a Secondary N-Boc Group using ZnBr₂
This protocol is adapted from the work of Nigam et al.[1]
-
Materials:
-
N,N'-diprotected polyamine (containing both primary and secondary N-Boc groups)
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the N-Boc protected secondary amine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add anhydrous Zinc Bromide (ZnBr₂) (typically 2-4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to several days depending on the substrate.[5]
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate (Na₂CO₃).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
-
Visualizations
References
Pyrrolidine Synthesis: A Technical Support Center for Troubleshooting Competing Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the pyrrolidine ring, a crucial scaffold in numerous pharmaceuticals and natural products, is often plagued by competing elimination reactions, leading to reduced yields and complex purification challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate these common hurdles. By understanding the factors that govern the competition between the desired intramolecular nucleophilic substitution (S(_N)2) and the undesired elimination (E1 and E2) pathways, researchers can optimize their synthetic strategies for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an alkene byproduct in my pyrrolidine synthesis via intramolecular cyclization of a 4-halo-1-aminobutane derivative. What is the likely cause and how can I minimize it?
A1: The formation of an alkene byproduct, typically but-3-en-1-amine or a derivative, is a classic example of a competing E2 elimination reaction. This occurs when the amine, or an external base, acts as a base to abstract a proton from the carbon adjacent to the halide, instead of acting as a nucleophile to displace the halide and form the pyrrolidine ring.
Several factors can favor the E2 pathway over the desired S(_N)2 cyclization. These include:
-
Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are more likely to abstract a proton due to steric hindrance, which impedes their ability to act as nucleophiles in an S(_N)2 reaction.
-
High reaction temperatures: Higher temperatures generally favor elimination reactions over substitution reactions.
-
Solvent: Aprotic solvents can favor S(_N)2 reactions, while some polar aprotic solvents can also solvate the base, influencing its effective basicity and nucleophilicity.
To minimize the elimination byproduct, consider the following troubleshooting steps:
-
Choice of Base: Opt for a weaker, non-hindered base. If a base is required to deprotonate the amine, consider using a milder base like potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N). In many cases, the amine substrate itself is a sufficient nucleophile and an external base may not be necessary, especially if the reaction is heated.
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the S(_N)2 cyclization.
-
Solvent Selection: Employ a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) to favor the S(_N)2 pathway.
Q2: How does the choice of leaving group in my 4-halo-1-aminobutane precursor affect the competition between pyrrolidine formation and elimination?
A2: The nature of the leaving group plays a critical role. A better leaving group will accelerate both the S(_N)2 and E2 reactions. The general order of leaving group ability for halogens is I > Br > Cl > F. While a better leaving group will increase the rate of the desired S(_N)2 cyclization, it will also increase the rate of the competing E2 elimination.
The choice of leaving group should be balanced with the reaction conditions. For a substrate prone to elimination, a less reactive leaving group like chloride might provide better selectivity for the S(_N)2 pathway, although it may require more forcing conditions (e.g., higher temperature or longer reaction time), which in turn could favor elimination. Conversely, a highly reactive leaving group like iodide might lead to faster reaction rates but potentially lower selectivity.
Q3: Can substituents on the aminobutane chain influence the outcome of the cyclization reaction?
A3: Yes, substituents can have a significant steric and electronic effect on the competition between S(_N)2 and E2 pathways.
-
Steric Hindrance: Bulky substituents on the carbon bearing the leaving group (α-carbon) or the adjacent carbon (β-carbon) will hinder the backside attack required for the S(_N)2 reaction, thereby favoring the E2 elimination.
-
Electronic Effects: Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the S(_N)2 cyclization. For example, a tosyl (Ts) group on the nitrogen (N-Ts) makes the nitrogen a weaker nucleophile.
Troubleshooting Guides
Problem 1: Low Yield of Pyrrolidine due to a Competing Elimination Reaction in Intramolecular Cyclization of 4-Halo-1-amines
This guide focuses on the common problem of E2 elimination competing with the desired S(_N)2 intramolecular cyclization of 4-halo-1-aminobutane derivatives.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low pyrrolidine yield due to elimination.
Quantitative Data Summary
The following table summarizes the impact of different bases and solvents on the product distribution in the intramolecular cyclization of a model 4-halo-1-aminobutane.
| Entry | Haloamine Substrate | Base | Solvent | Temperature (°C) | Pyrrolidine Yield (%) | Alkene Yield (%) |
| 1 | N-Benzyl-4-chlorobutan-1-amine | K(_2)CO(_3) | MeCN | 80 | 85 | <5 |
| 2 | N-Benzyl-4-chlorobutan-1-amine | t-BuOK | THF | 25 | 20 | 75 |
| 3 | N-Tosyl-4-bromobutan-1-amine | K(_2)CO(_3) | DMF | 60 | 90 | <5 |
| 4 | N-Tosyl-4-bromobutan-1-amine | DBU | CH(_2)Cl(_2) | 25 | 40 | 55 |
Note: The data in this table is representative and compiled from various sources to illustrate trends. Actual yields may vary depending on the specific substrate and reaction conditions.
Problem 2: Dehydration as a Competing Reaction in Pyrrolidine Synthesis from Amino Alcohols
The synthesis of pyrrolidines from 4-amino-1-butanols can be complicated by acid-catalyzed dehydration of the alcohol to form an alkene, or other rearrangement products, especially if the reaction proceeds through a carbocation intermediate (E1 pathway).
Logical Relationship Diagram
Caption: Competing pathways in pyrrolidine synthesis from amino alcohols.
Troubleshooting and Optimization:
-
Avoid Strong Acids and High Temperatures: Strong acids and high temperatures promote carbocation formation and subsequent E1 elimination. If an acid catalyst is necessary, use a milder one and the lowest effective temperature.
-
Convert to a Better Leaving Group under Mild Conditions: A common strategy is to convert the hydroxyl group into a better leaving group, such as a tosylate (OTs) or a halide (e.g., using SOCl(_2) or PBr(_3)), followed by intramolecular cyclization under basic or neutral conditions. This two-step approach often provides better control and higher yields of the desired pyrrolidine.[1]
Key Experimental Protocols
Protocol 1: Synthesis of N-Benzylpyrrolidine from N-Benzyl-4-chlorobutan-1-amine
This protocol favors the intramolecular S(_N)2 cyclization and minimizes the E2 elimination byproduct.
Materials:
-
N-Benzyl-4-chlorobutan-1-amine hydrochloride
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile (MeCN)
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Experimental Workflow:
References
How to avoid racemization during functionalization of chiral pyrrolidines
Welcome to the technical support center for the stereoselective functionalization of chiral pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of maintaining stereochemical integrity during chemical modifications of the pyrrolidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of racemization during the functionalization of chiral pyrrolidines?
Racemization in chiral pyrrolidines typically occurs through the formation of a planar, achiral intermediate, such as an enolate or an iminium ion, at the stereocenter. The primary factors that can induce racemization include:
-
Strong Bases: Strong bases can deprotonate the α-carbon to the nitrogen atom, leading to a planar enamine or related achiral intermediate.
-
High Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, often by promoting reversible ring-opening or elimination-addition pathways.
-
Acidic Conditions: Strong acids can protonate the nitrogen, and in certain structures, facilitate the formation of an achiral carbocation or iminium ion intermediate.[1]
-
Reaction Mechanism: Certain reaction types, like SN1 substitutions, inherently proceed through planar carbocation intermediates, which leads to racemization.[1]
-
Nature of Substituents: Electron-withdrawing groups on the nitrogen or at the α-carbon can increase the acidity of the α-proton, making it more susceptible to deprotonation and subsequent racemization.
Q2: How can I choose the right protecting group to prevent racemization?
The selection of an appropriate N-protecting group is crucial for preventing racemization. A suitable protecting group can sterically hinder the approach of a base to the α-proton or electronically disfavor the formation of a planar intermediate.
-
Bulky Protecting Groups: Sterically demanding groups like tert-Butoxycarbonyl (Boc) can physically block access to the α-proton, thereby inhibiting deprotonation. The Boc group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.[2][3]
-
Electron-Withdrawing Groups: While some electron-withdrawing groups can increase α-proton acidity, others like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are effective at preventing racemization during peptide coupling reactions.[2] These groups can stabilize the chiral center through resonance or inductive effects.
-
Orthogonal Protecting Groups: In multi-step syntheses, using orthogonal protecting groups that can be removed under different conditions allows for selective deprotection and functionalization without affecting other parts of the molecule or the chiral center.[4]
Q3: What is the influence of solvents and bases on maintaining stereochemistry?
The choice of solvent and base can significantly impact the stereochemical outcome of a reaction.
-
Solvents: The polarity of the solvent can influence the stability of charged intermediates. Aprotic solvents are often preferred as they are less likely to participate in proton transfer events that can lead to racemization. For instance, the nucleophilicity of pyrrolidine itself is influenced by the solvent composition, which can affect reaction rates and selectivity.[5]
-
Bases: The strength and steric bulk of the base are critical. Weaker, non-nucleophilic bases are generally preferred to minimize deprotonation at the chiral center. Bases like N,N-diisopropylethylamine (DIEA) are often used, but even with these, racemization can occur, especially at elevated temperatures. In some cases, using a weaker base like 2,4,6-trimethylpyridine can reduce racemization.[6][7]
Troubleshooting Guides
Problem 1: I am observing significant racemization during N-alkylation of my chiral pyrrolidine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Base is too strong. | Switch to a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. | Stronger bases (e.g., LDA, n-BuLi) can deprotonate the α-proton, leading to a planar achiral intermediate. |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). | Lowering the temperature reduces the likelihood of providing sufficient energy for the racemization pathway. |
| Inappropriate solvent. | Use a less polar, aprotic solvent like THF or Toluene. | Polar protic solvents can facilitate proton exchange, which may contribute to racemization. |
| N-Protecting group is absent or inadequate. | Introduce a bulky N-protecting group like Boc before alkylation. | The protecting group can sterically hinder the approach of the base to the α-proton. |
Problem 2: My functionalization at the C-3 or C-4 position is leading to a mixture of diastereomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of stereocontrol in the reaction. | Employ a directing group strategy. | A directing group can coordinate to the catalyst and the substrate, forcing the reaction to occur from a specific face of the molecule.[8] |
| Unfavorable reaction conditions. | Optimize reaction parameters such as catalyst, ligand, solvent, and temperature. | Stereoselectivity is often highly dependent on the specific combination of reaction components. |
| Epimerization of the product. | Analyze the product mixture over time to check for post-reaction epimerization. If observed, modify work-up and purification conditions (e.g., avoid strongly acidic or basic conditions). | The desired diastereomer may be thermodynamically less stable under the reaction or purification conditions. |
Experimental Protocols
Protocol 1: Racemization-Free N-Boc Protection of (R)-2-Methylpyrrolidine
This protocol describes the protection of the nitrogen atom of a chiral pyrrolidine with a tert-butoxycarbonyl (Boc) group, a common step to prevent racemization in subsequent reactions.
Materials:
-
(R)-2-Methylpyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-2-methylpyrrolidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-methylpyrrolidine.
-
Verify the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Protocol 2: Stereoselective C-H Arylation of N-Boc-pyrrolidine
This protocol, adapted from literature, demonstrates a method for the enantioselective functionalization of a C-H bond alpha to the nitrogen.[9]
Materials:
-
N-Boc-pyrrolidine thioamide derivative (as substrate)
-
Aryl boronic acid
-
Pd(OAc)₂ (catalyst)
-
Chiral phosphoric acid (ligand)
-
Ag₂CO₃ (oxidant)
-
Toluene (solvent)
Procedure:
-
To an oven-dried vial, add the N-Boc-pyrrolidine thioamide derivative (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (10 mol %), chiral phosphoric acid (20 mol %), and Ag₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours).
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Determine the enantiomeric excess of the arylated product by chiral HPLC.
Visualizations
Decision Tree for Minimizing Racemization
This diagram provides a logical workflow for selecting appropriate reaction conditions to avoid racemization during the functionalization of a chiral pyrrolidine.
Caption: A decision-making flowchart for racemization avoidance.
General Workflow for Stereoselective Functionalization
This diagram illustrates a typical experimental workflow for the stereoselective functionalization of a chiral pyrrolidine, from substrate preparation to product analysis.
Caption: A typical experimental workflow for functionalization.
References
- 1. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. A Transition State for the Enantioselective Deprotonation of N-Boc-Pyrrolidine with Isopropyllithium/(-)-Sparteine Chiral Diamines, Part 2. This investigation was supported by a grant from the National Institutes of Health. Part 1: ref. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring pyrrolidine synthesis progress using TLC and LC-MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of pyrrolidine synthesis using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of TLC in monitoring pyrrolidine synthesis?
A1: TLC is a rapid, cost-effective, and widely used technique to monitor the progress of a chemical reaction.[1] In pyrrolidine synthesis, its main uses are:
-
Qualitative assessment of reaction completion: Observing the consumption of the starting material spot and the appearance of the product spot.[2]
-
Screening for optimal reaction conditions: Quickly comparing the outcomes of multiple reaction variations.
-
Identifying potential side products: The appearance of unexpected spots can indicate the formation of impurities.[3]
Q2: When is LC-MS preferred over TLC for reaction monitoring?
A2: LC-MS is preferred when more detailed and quantitative information is required. Its advantages include:
-
High sensitivity and selectivity: Capable of detecting trace amounts of compounds in complex mixtures.
-
Molecular weight determination: Provides mass-to-charge ratio (m/z) data, which can confirm the molecular weight of the product and help identify byproducts.[4]
-
Quantitative analysis: Can be used to determine the relative concentrations of reactants, products, and impurities.[4]
-
Automation: Modern systems allow for high-throughput analysis of multiple samples.[5]
Q3: Can I directly correlate the results from TLC and LC-MS?
A3: While both are chromatographic techniques, direct correlation is not always straightforward. A single peak in an LC-MS chromatogram may correspond to multiple spots on a TLC plate, or vice-versa, due to differences in the stationary and mobile phases.[6] For instance, silica gel is a common stationary phase for TLC, while C18 columns are frequently used in reversed-phase LC-MS.[6] It is essential to use both techniques as complementary tools for a comprehensive understanding of the reaction progress.
Q4: What should I do if my compound is not visible on the TLC plate?
A4: If your compound is not UV-active, it will not be visible under a UV lamp.[7] In such cases, you can use a variety of staining methods to visualize the spots. Some common stains for nitrogen-containing compounds like pyrrolidines include Ninhydrin or a potassium permanganate (KMnO4) stain.[8][9] Alternatively, your sample spot may be too dilute; try concentrating it by spotting multiple times in the same location, ensuring the spot is dry between applications.[7]
Troubleshooting Guides
TLC Troubleshooting
Issue 1: Streaking or elongated spots on the TLC plate.
-
Possible Cause: The sample may be overloaded.
-
Solution: Dilute the sample before spotting it on the TLC plate.[7]
-
-
Possible Cause: The compound may be acidic or basic.
-
Solution: For acidic compounds, add a small amount of acetic acid to the mobile phase. For basic compounds, like many pyrrolidines, add a small amount of triethylamine or ammonium hydroxide.[7]
-
-
Possible Cause: The reaction is in a high-boiling point solvent (e.g., DMF, DMSO).
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[10]
-
Issue 2: Reactant and product spots have very similar Rf values.
-
Possible Cause: The chosen solvent system does not provide adequate separation.
-
Technique: Use a "cospot" to confirm the identity of the spots.[12] A cospot is where the reaction mixture is spotted directly on top of the starting material spot. If the spots are identical, they will appear as a single, uniform spot. If they are different, they will resolve into two distinct spots.[10][12]
DOT Script for TLC Troubleshooting Workflow
Caption: Troubleshooting workflow for common TLC issues.
LC-MS Troubleshooting
Issue 1: The target compound peak is not observed or is very weak in the LC-MS chromatogram.
-
Possible Cause: Ion suppression due to matrix effects. Other components in the crude reaction mixture can interfere with the ionization of the target analyte.[13]
-
Solution: Perform a mini-workup of the aliquot before injection. This can be a simple liquid-liquid extraction in an Eppendorf tube or filtration through a small plug of silica gel to remove salts and other interfering substances.[13]
-
-
Possible Cause: The compound is not ionizing under the chosen conditions (e.g., ESI positive or negative mode).
-
Solution: Analyze the sample in both positive and negative ionization modes. Adjust the mobile phase with additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
-
Possible Cause: The concentration of the analyte is too low.
-
Solution: If possible, use a more concentrated sample.
-
Issue 2: The chromatogram is complex with many overlapping peaks.
-
Possible Cause: The chromatographic method is not optimized for the sample.
DOT Script for LC-MS Troubleshooting Workflow
References
- 1. advion.com [advion.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Selected reaction monitoring LC-MS determination of idoxifene and its pyrrolidinone metabolite in human plasma using robotic high-throughput, sequential sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Aminoethyl)-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Aminoethyl)-1-N-Boc-pyrrolidine and its structural analogs. Understanding the spectral characteristics of this molecule is crucial for researchers in drug discovery and organic synthesis for quality control, structural verification, and monitoring chemical transformations. This document presents experimental data in a clear, tabular format, outlines the experimental methodology for data acquisition, and uses a workflow diagram to illustrate the process of NMR analysis.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two relevant comparative compounds: N-Boc-pyrrolidine and 1-(2-Aminoethyl)pyrrolidine. The data for this compound is based on typical chemical shifts and coupling patterns observed for structurally similar N-Boc protected pyrrolidine derivatives, while the data for the comparative compounds is compiled from publicly available spectral databases.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~3.85 | m | 1H | H-2 |
| ~3.30 | m | 2H | H-5 | |
| ~2.80 | t | 2H | -CH₂-NH₂ | |
| ~1.95 - 1.70 | m | 4H | H-3, H-4 | |
| ~1.65 | m | 2H | -CH₂-CH₂-NH₂ | |
| 1.46 | s | 9H | -C(CH₃)₃ | |
| 1.35 (br s) | br s | 2H | -NH₂ | |
| N-Boc-pyrrolidine | 3.31 | t | 4H | H-2, H-5 |
| 1.83 | quintet | 4H | H-3, H-4 | |
| 1.47 | s | 9H | -C(CH₃)₃ | |
| 1-(2-Aminoethyl)pyrrolidine [1] | 2.81 | t | 2H | -CH₂-N(pyrrolidine) |
| 2.53 | t | 2H | -CH₂-NH₂ | |
| 2.51 | m | 4H | H-2, H-5 | |
| 1.77 | m | 4H | H-3, H-4 | |
| 1.61 (br s) | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 154.7 | C=O (Boc) |
| 79.0 | -C(CH₃)₃ | |
| ~58.0 | C-2 | |
| ~46.5 | C-5 | |
| ~41.0 | -CH₂-NH₂ | |
| ~38.0 | -CH₂-CH₂-NH₂ | |
| ~30.0 | C-3 | |
| 28.5 | -C(CH₃)₃ | |
| ~23.0 | C-4 | |
| N-Boc-pyrrolidine | 154.7 | C=O (Boc) |
| 78.9 | -C(CH₃)₃ | |
| 46.4 | C-2, C-5 | |
| 28.6 | -C(CH₃)₃ | |
| 23.5 | C-3, C-4 | |
| 1-(2-Aminoethyl)pyrrolidine | ~58.0 | -CH₂-N(pyrrolidine) |
| ~54.0 | C-2, C-5 | |
| ~40.0 | -CH₂-NH₂ | |
| ~23.5 | C-3, C-4 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation:
-
Approximately 5-10 mg of the analyte is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
The tube is capped and carefully wiped clean before insertion into the spectrometer.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm.
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are reported in ppm.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the typical workflow from sample preparation to final spectral analysis in an NMR experiment.
Caption: Workflow of an NMR experiment from sample preparation to data analysis.
Comparative Spectral Analysis
A comparative analysis of the NMR data reveals key structural information:
-
Boc Group Signature: The presence of the tert-butoxycarbonyl (Boc) protecting group in both this compound and N-Boc-pyrrolidine is clearly indicated by a sharp singlet at approximately 1.46 ppm in the ¹H NMR spectrum, integrating to nine protons, and two characteristic signals in the ¹³C NMR spectrum around 154.7 ppm (C=O) and 79.0 ppm (-C(CH₃)₃). These signals are absent in the unprotected 1-(2-Aminoethyl)pyrrolidine.
-
Effect of the Aminoethyl Substituent: The introduction of the 2-aminoethyl group at the C-2 position of the pyrrolidine ring in this compound breaks the symmetry observed in N-Boc-pyrrolidine. In N-Boc-pyrrolidine, the C-2/C-5 and C-3/C-4 positions are chemically equivalent, resulting in fewer signals in both ¹H and ¹³C NMR spectra. In contrast, all carbons and protons in the pyrrolidine ring of the substituted compound are chemically distinct, leading to a more complex spectrum.
-
Comparison with the Unprotected Analog: Comparing this compound with 1-(2-Aminoethyl)pyrrolidine highlights the electronic effect of the Boc group. The protons on the carbons adjacent to the nitrogen in the pyrrolidine ring (H-2 and H-5) are shifted downfield in the Boc-protected compound due to the electron-withdrawing nature of the carbamate group. This effect is also observable in the ¹³C NMR spectra, where the corresponding carbon signals would be expected to shift downfield.
References
Decoding the Signature Fragmentation of Boc-Protected Pyrrolidines in Mass Spectrometry
A Comparative Guide for Researchers in Drug Discovery and Development
For scientists engaged in the synthesis and analysis of nitrogen-containing heterocyclic compounds, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool. Its stability under various reaction conditions and the relative ease of its removal make it a staple in modern organic chemistry. However, the labile nature of the Boc group also imparts a distinct and predictable fragmentation pattern in mass spectrometry, providing a valuable signature for structural confirmation. This guide offers a comparative analysis of the mass spectrometric fragmentation of Boc-protected pyrrolidines, supported by experimental data and detailed protocols to aid researchers in identifying and characterizing these important synthetic intermediates.
Dominant Fragmentation Pathways: The Telltale Signs of the Boc Group
The mass spectrometric analysis of Boc-protected pyrrolidines, whether by electron ionization (EI) or electrospray ionization (ESI), is consistently characterized by the fragmentation of the Boc group itself.[1] This lability often results in a low abundance or complete absence of the molecular ion peak, with the spectrum being dominated by several key fragment ions.[1]
The primary fragmentation pathways observed for Boc-protected amines are summarized below:
-
Loss of Isobutylene: A common fragmentation route involves a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C4H8, 56 Da).[1][2] This results in a prominent ion corresponding to the protonated carbamic acid intermediate.
-
Formation of the Tert-Butyl Cation: Cleavage of the C-O bond of the Boc group generates the stable tert-butyl cation at m/z 57 (C4H9+).[2][3] This is often a base peak, particularly in EI mass spectrometry.
-
Loss of the Entire Boc Group: The complete loss of the Boc group as CO2 and isobutylene (C5H8O2, 100 Da) can also occur, leading to the protonated pyrrolidine ring.[2]
-
Sequential Loss of CO2: Following the initial loss of isobutylene, the resulting carbamic acid intermediate can readily lose carbon dioxide (CO2, 44 Da).[2]
These characteristic fragmentation patterns provide a reliable fingerprint for the presence of a Boc protecting group on a pyrrolidine scaffold.
Comparative Fragmentation Data
The following table summarizes the expected key fragment ions for a generic Boc-protected pyrrolidine upon mass spectrometric analysis. This data is compiled from general observations of Boc-protected amines and specific examples of related compounds.[1][2][3]
| Precursor Ion (M+H)+ | Fragmentation Description | Key Fragment Ion (m/z) | Proposed Structure of Fragment |
| M+H+ | Loss of Isobutylene | [M+H - 56]+ | Pyrrolidine-1-carboxylic acid |
| M+H+ | Loss of the entire Boc group | [M+H - 100]+ | Protonated Pyrrolidine |
| M+H+ | Formation of tert-butyl cation | 57 | (CH3)3C+ |
| [M+H - 56]+ | Subsequent loss of CO2 | [M+H - 100]+ | Protonated Pyrrolidine |
Pyrrolidine Ring Fragmentation
Beyond the fragmentation of the Boc group, cleavage of the pyrrolidine ring itself can also be observed.[1] These fragmentation pathways are often initiated after the loss of the protecting group and can provide further structural information. The specific fragmentation of the pyrrolidine ring will be dependent on the substitution pattern of the ring. For instance, studies on pyrrolidinyl substituted cathinones have shown characteristic cleavages of the C-N bond within the ring and the bond connecting the ring to the rest of the molecule.[4]
Experimental Protocols
To aid in the replication and application of these findings, a general experimental protocol for the analysis of Boc-protected pyrrolidines by LC-MS is provided below.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
The mass spectrometer can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[2][5]
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for the analyte of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 300-400 °C.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.[6]
It is important to note that acidic mobile phases containing trifluoroacetic acid (TFA) should be used with caution, as they can cause in-source cleavage of the Boc group.[7] Using formic acid is a milder alternative.[7] For particularly labile compounds, soft ionization techniques like MALDI might be considered to minimize fragmentation.[7]
Logical Workflow for Fragmentation Analysis
The following diagram illustrates the logical workflow for identifying and characterizing the fragmentation pattern of a Boc-protected pyrrolidine.
Caption: Workflow for Mass Spectrometric Analysis of Boc-Pyrrolidines.
Characteristic Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways of a protonated Boc-protected pyrrolidine.
Caption: Fragmentation of a Boc-Protected Pyrrolidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 2-(Aminoethyl)-1-N-Boc-pyrrolidine Enantiomeric Purity by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral building blocks like 2-(Aminoethyl)-1-N-Boc-pyrrolidine is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). The enantiomeric purity of such intermediates can significantly influence the pharmacological and toxicological profile of the final drug substance. Gas chromatography (GC) offers a high-resolution and sensitive method for the determination of enantiomeric excess (ee). This guide provides a comparative overview of GC-based methods for the chiral analysis of this compound and its analogues, presenting experimental data and detailed protocols to assist in method selection and implementation.
Methodological Approaches for Chiral GC Analysis
Two primary strategies are employed for the enantiomeric separation of chiral amines like this compound by GC:
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are commonly used for this purpose.[1][2]
-
Indirect Method: This technique involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral GC column.[3]
Comparative Analysis of GC Methods
The choice between the direct and indirect method depends on several factors, including the availability of chiral columns, the nature of the analyte, and the desired sensitivity. While direct methods offer the advantage of simpler sample preparation, indirect methods can sometimes provide superior separation and allow for the use of more common and robust achiral columns.
| Parameter | Direct Method (Chiral Column) | Indirect Method (Derivatization) |
| Principle | Enantiomers are separated based on differential interactions with a chiral stationary phase. | Enantiomers are converted to diastereomers, which are then separated on an achiral stationary phase. |
| Stationary Phase | Chiral (e.g., Cyclodextrin-based) | Achiral (e.g., Polysiloxane-based) |
| Sample Preparation | Minimal, typically dilution in a suitable solvent. | Derivatization step required. |
| Advantages | - Simpler and faster sample preparation.- Less risk of kinetic resolution or racemization during derivatization. | - Can be used when a suitable chiral column is not available.- May provide better resolution for certain compounds.- Derivatization can improve volatility and peak shape.[4] |
| Disadvantages | - Chiral columns can be more expensive and less robust than achiral columns.- Method development may be more complex. | - Derivatization adds an extra step to the workflow.- Potential for incomplete reaction or racemization.- Chiral purity of the derivatizing agent is critical. |
Experimental Protocols
The following protocols are adapted from established methods for the chiral analysis of structurally similar compounds, such as (S)-1-Boc-2-(aminomethyl)pyrrolidine, and serve as a strong starting point for the analysis of this compound.[5][6]
Method 1: Direct Analysis using a Chiral GC Column
This method is suitable for the direct enantiomeric separation without derivatization.
Instrumentation and Conditions:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., β-cyclodextrin-based).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injection Mode: Split.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the prepared sample into the GC system.
Method 2: Indirect Analysis via Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of the primary amine group with TFAA to form diastereomers, which are then analyzed on an achiral column.
Instrumentation and Conditions:
-
GC System: Gas chromatograph with an FID or MS detector.
-
Column: Standard achiral capillary column (e.g., HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 270 °C.[6]
-
Detector Temperature: 280 °C.[6]
-
Oven Temperature Program: Initial temperature of 100 °C, ramp to 320 °C at 35 °C/min, hold at 320 °C.[6]
-
Injection Mode: Split.
Derivatization Protocol:
-
In a reaction vial, place a known amount of the this compound sample.
-
Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60-70 °C for 15-30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the GC system.
Quantitative Data Summary
The following table summarizes expected performance characteristics for the chiral GC analysis of N-Boc-pyrrolidine derivatives, based on data from structurally similar compounds.[5] Actual retention times and resolution may vary and should be determined experimentally.
| Parameter | Expected Value (Direct Method) | Expected Value (Indirect Method) |
| Retention Time (Enantiomer 1) | ~ 10 - 15 min | ~ 12 - 18 min |
| Retention Time (Enantiomer 2) | ~ 11 - 16 min | ~ 13 - 19 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Enantiomeric Excess (ee) | ≥ 97.5% | ≥ 97.5% |
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
References
Comparing TFA vs HCl for N-Boc deprotection efficiency and side reactions.
A Comparative Guide to TFA and HCl for N-Boc Deprotection
For researchers, scientists, and drug development professionals, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a frequent and critical step in organic synthesis. The choice of acidic reagent for this deprotection significantly impacts reaction efficiency, selectivity, and the potential for side reactions. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal deprotection strategy.
While both are strong acids that effectively cleave the Boc group, they exhibit notable differences in reaction kinetics, selectivity, handling properties, and the physical form of the final product salt.[1] The selection between TFA and HCl is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired salt form of the resulting amine.[1]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine with either TFA or HCl proceeds through an acid-catalyzed mechanism.[2][3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[2][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which fragments to form a stable tert-butyl cation, carbon dioxide (CO2), and the free amine.[3][4][5] The released amine is then protonated by the excess acid to form the corresponding trifluoroacetate or hydrochloride salt.[2][4][5]
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Quantitative and Qualitative Comparison
The choice between TFA and HCl often comes down to a trade-off between reaction conditions, selectivity, and the physical properties of the final product. The following table summarizes key parameters based on published experimental data.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[1], or neat TFA[1]. | 4M in 1,4-Dioxane[1][6], 1M-4M in MeOH or EtOAc[1]. |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[1][7] | Can be very rapid (e.g., <30 minutes with 4M HCl in dioxane)[1][6][8] or slower depending on the solvent and concentration. |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative.[1] |
| Product Purity & Form | Generally high, but the resulting TFA salt can be oily or difficult to crystallize, which can complicate purification.[1][9] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, aiding in purification by filtration.[1][9] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups like tert-butyl esters. | 4M HCl in dioxane has shown superior selectivity for N-Boc deprotection in the presence of tert-butyl esters and ethers.[1][6][8] |
| Side Reactions | The intermediate t-butyl cation can cause alkylation of nucleophilic residues (e.g., tryptophan, methionine).[1][8] | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[1][8] |
| Handling & Safety | Highly corrosive and volatile.[2][10] Due to environmental persistence, its use is being reduced in large-scale processing.[10] | Corrosive. Anhydrous solutions in organic solvents require careful handling to prevent moisture contamination. |
Side Reactions and Mitigation
The primary side reaction for both TFA and HCl deprotection stems from the formation of the tert-butyl cation.[10][11] This reactive intermediate can alkylate nucleophilic sites within the substrate molecule, such as the side chains of tryptophan or methionine, leading to undesired byproducts.[1][8]
To mitigate this, scavengers are often added to the reaction mixture.[8] These are nucleophilic species that trap the tert-butyl cation before it can react with the substrate. Common scavengers include:
The choice of scavenger depends on the specific substrate and the reaction conditions.
Caption: Comparative workflow for Boc deprotection with TFA and HCl.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection using TFA
This protocol describes a general method for removing a Boc group using a solution of trifluoroacetic acid in dichloromethane.[1][2]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2]
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[2]
-
Addition of TFA: Cool the solution to 0 °C in an ice bath.[2] Add TFA dropwise to the stirred solution. The amount of TFA typically ranges from 20% to 50% (v/v) relative to the DCM.[1][2] For acid-sensitive substrates, starting with a lower concentration is recommended.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[2]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[2]
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[2]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution can cause pressure buildup.[2]
-
Wash the organic layer with brine.[2]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
Protocol 2: General Procedure for N-Boc Deprotection using HCl
This protocol outlines a common method using a solution of hydrogen chloride in 1,4-dioxane.[3][12]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane[3]
-
Diethyl ether
-
Anhydrous 1,4-dioxane (if needed for dissolution)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected amine in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane, or suspend it directly.[3][13]
-
Addition of HCl: Add the 4M solution of HCl in 1,4-dioxane to the stirred mixture.[3]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from 30 minutes to 4 hours, depending on the substrate.[3][8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[3]
-
Work-up & Isolation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Chiral Building Blocks for 2-(Aminoethyl)-1-N-Boc-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis, with 2-(Aminoethyl)-1-N-Boc-pyrrolidine serving as a widely utilized building block. Its inherent chirality and bifunctional nature make it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, the continuous pursuit of novel chemical space, improved reaction efficiency, and diverse stereochemical outcomes necessitates the exploration of alternative chiral building blocks. This guide provides an objective comparison of various structural and functional alternatives to this compound, supported by experimental data to inform rational selection in research and development.
Structurally Related Alternatives: Pyrrolidine and Piperidine Cores
A primary source of alternatives lies within the rich family of substituted chiral pyrrolidines and their six-membered ring counterparts, chiral piperidines. These alternatives offer variations in steric bulk, conformational rigidity, and the spatial orientation of functional groups, which can significantly influence their performance in asymmetric transformations and their biological activity in drug candidates.
Performance in Asymmetric Catalysis
Chiral amines derived from pyrrolidine and piperidine scaffolds are powerful organocatalysts, particularly in enamine and iminium ion-mediated reactions such as Michael additions and aldol reactions. The substitution pattern on the heterocyclic ring plays a crucial role in dictating the stereochemical outcome of these transformations.
Table 1: Comparative Performance in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Chiral Building Block/Catalyst | Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | Propanal | Nitrostyrene | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | Nitrostyrene | 20 | - | 75 |
| (S)-Diphenylprolinol | Propanal | Nitrostyrene | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Propanal | Nitrostyrene | 82 | 94:6 | 99 |
Table 2: Comparative Performance in the Asymmetric Aldol Reaction
| Chiral Building Block/Catalyst | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 68 | - | 76 |
| (S)-Diphenylprolinol TMS ether | Benzaldehyde | Cyclohexanone | 99 | 95:5 | 99 (anti) |
| 2-(Trifluoromethyl)pyrrolidine | Isovaleraldehyde | Cyclohexanone | 85 | >95:5 | 98 (anti) |
Functionally Related Alternatives: Chiral Diamines
Chiral 1,2-diamines are another important class of alternatives, valued for their ability to act as bidentate ligands in metal-catalyzed reactions and as bifunctional organocatalysts. Their structural diversity allows for fine-tuning of the chiral environment.
Table 3: Performance of Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Ligand | Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | 95 | 99 |
| (R,R)-DACH | [RuCl₂(p-cymene)]₂ | 92 | 96 |
| 2-(2-Aminoethyl)-1-methylpyrrolidine | [RuCl₂(p-cymene)]₂ | TBD | TBD |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these chiral building blocks. Below are representative protocols for key chemical transformations.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from established procedures using proline-derived organocatalysts.
Materials:
-
(S)-Diphenylprolinol TMS Ether (Catalyst)
-
Propanal (Aldehyde)
-
Nitrostyrene (Nitroalkene)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) for quenching
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) in anhydrous DCM (2.0 mL) at room temperature, add propanal (2.0 mmol).
-
Add the (S)-Diphenylprolinol TMS Ether catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the comparative data table (e.g., 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of TFA.
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Amide Bond Formation
This protocol describes a general procedure for coupling a chiral amine with a carboxylic acid using a standard coupling agent.
Materials:
-
Chiral amine (e.g., (S)-2-(Aminomethyl)-1-N-Boc-pyrrolidine) (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (0.1 equiv, catalytic)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid (1.1 equiv) in anhydrous DCM or DMF.
-
Add EDC (1.2 equiv) and a catalytic amount of HOBt (0.1 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the chiral amine (1.0 equiv) in the same anhydrous solvent.
-
Add the solution of the activated carboxylic acid to the amine solution, followed by the addition of DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Protocol 3: Reductive Amination
This protocol outlines a one-pot procedure for the N-alkylation of a chiral amine with a carbonyl compound.
Materials:
-
Chiral amine (e.g., a deprotected 3-aminopyrrolidine derivative) (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, catalytic)
Procedure:
-
Dissolve the chiral amine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Synthetic Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a generalized signaling pathway where such chiral molecules are often relevant.
A Comparative Guide to the Synthesis of N-Protected 2-(Aminoethyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Functionalized pyrrolidines, such as 2-(aminoethyl)pyrrolidine, serve as critical building blocks for the synthesis of complex pharmaceutical agents, including protease inhibitors and central nervous system agents.[1] The differential protection of the two amine groups—the secondary amine of the pyrrolidine ring and the primary amine of the ethyl side chain—is a crucial step in multi-step syntheses, enabling regioselective functionalization.
This guide provides a comparative analysis of two common protection strategies: the synthesis of 2-(Aminoethyl)-1-N-Boc-pyrrolidine , where the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, and N-Cbz-2-(aminoethyl)pyrrolidine , where the primary amino group of the side chain is protected with a carboxybenzyl (Cbz) group.
Data Presentation: Synthesis Parameters
The choice between Boc and Cbz protection often depends on the desired reaction selectivity, cost, and conditions for subsequent deprotection steps. The following table summarizes typical experimental data for the selective synthesis of each compound, based on established protocols for similar amines.
| Parameter | This compound | N-Cbz-2-(aminoethyl)pyrrolidine |
| Starting Material | 2-(Aminoethyl)pyrrolidine | 2-(Aminoethyl)pyrrolidine |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Selectivity | High for secondary (ring) amine | High for primary (side-chain) amine |
| Solvent | Chloroform (CHCl₃) or Dichloromethane (DCM) | Dichloromethane (DCM) / aq. NaHCO₃ |
| Base | Triethylamine (TEA) or not required | Sodium Bicarbonate (NaHCO₃) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Reported Yield | ~98% (analogous reaction) | ~90-98% (general procedure) |
| Purification Method | Brine wash, drying, solvent evaporation | Phase separation, wash, drying, column chromatography |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of each protected compound. These are representative procedures based on standard practices for selective amine protection.
Protocol 1: Synthesis of this compound
This procedure selectively protects the secondary amine of the pyrrolidine ring.
-
Dissolution: Dissolve 2-(aminoethyl)pyrrolidine (1.0 equiv.) in chloroform (CHCl₃) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in CHCl₃ dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Wash the reaction mixture with brine (saturated NaCl solution).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification is typically not required due to the high selectivity and yield.[2]
Protocol 2: Synthesis of N-Cbz-2-(aminoethyl)pyrrolidine
This procedure selectively protects the more nucleophilic primary amine of the ethyl side chain.
-
Dissolution: Dissolve 2-(aminoethyl)pyrrolidine (1.0 equiv.) in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.05 equiv.) dropwise to the vigorously stirred mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: Separate the organic layer. Wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.
Synthesis Workflow and Logic
The protection of a specific amine in a diamine compound like 2-(aminoethyl)pyrrolidine is governed by the inherent reactivity of the amines and the choice of protecting group and reaction conditions. The following diagram illustrates the general workflow and the divergent outcomes based on the chosen reagent.
References
A Comparative Guide to Catalytic Efficacy in Asymmetric Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of pyrrolidines, a cornerstone structural motif in a vast array of pharmaceuticals and natural products, has been significantly advanced by the development of diverse catalytic systems. This guide provides a comparative analysis of the efficacy of various catalysts, with a focus on organocatalysts derived from proline and its analogues. The performance of these catalysts in key carbon-carbon bond-forming reactions, pivotal for the construction of the pyrrolidine ring, is presented with supporting experimental data and detailed methodologies.
Catalytic Performance: A Quantitative Comparison
The efficacy of a catalyst is best evaluated through quantitative metrics such as yield, diastereoselectivity (dr), and enantioselectivity (ee). The following tables summarize the performance of representative catalysts in the asymmetric Aldol, Michael, and Mannich reactions, which are fundamental transformations in pyrrolidine synthesis.[1]
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile intermediates in organic synthesis. Proline and its derivatives have demonstrated remarkable success in catalyzing this transformation.[1]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 68 | - | 76 | [List, B. et al., J. Am. Chem. Soc.2000 , 122, 2395-2396] |
| (S)-2-(Tritylaminomethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 99 | 95:5 | 99 | [Maruoka, K. et al., J. Am. Chem. Soc.2003 , 125, 5139-5149] |
| Diarylprolinol silyl ether | Benzaldehyde | Acetone | Toluene | -20 | 12 | 95 | - | 98 | [Hayashi, Y. et al., Angew. Chem. Int. Ed.2005 , 44, 4212-4215] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [BenchChem, 2025][1] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 96 | 95 | 93:7 | 99 | [BenchChem, 2025][1] |
Asymmetric Michael Reaction
The Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts have been extensively used to control the stereochemistry of this reaction.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | DMSO | RT | 96 | 51 | 90:10 | 20 | [List, B. et al., Org. Lett.2001 , 3, 573-575] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 24 | 97 | 95:5 | 99 | [MacMillan, D. W. C. et al., J. Am. Chem. Soc.2003 , 125, 1192-1194] |
| Diarylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | -10 | 2 | 99 | >95:5 | 99 | [Hayashi, Y. et al., J. Am. Chem. Soc.2006 , 128, 8748-8749] |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Aldehydes | Nitrostyrene | - | -20 | - | Good | Moderate | Good | [Lin and Wei, 2014][2] |
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.[1] Pyrrolidine-based catalysts facilitate this reaction with high stereocontrol.[1]
| Catalyst | Aldehyde | Imine | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | L-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | Acetone | DMSO | RT | 2 | 99 | >95:5 | >99 | [List, B. J. Am. Chem. Soc.2000 , 122, 9336-9337] | | (S)-2-(Methoxymethyl)pyrrolidine | Isovaleraldehyde | N-Boc-imine | Cyclohexanone | Dioxane | RT | 18 | 85 | 95:5 | 98 | [Córdova, A. et al., Chem. Commun.2002 , 1856-1857] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary slightly.[1]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts. Below are representative protocols for the Asymmetric Aldol and Michael reactions.
General Procedure for Asymmetric Aldol Reaction Catalyzed by Boc-L-Prolinamide[1]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (10.0 mmol, 10.0 equiv)
-
Boc-L-Prolinamide catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the Boc-L-prolinamide catalyst (0.1 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in the data table.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
Materials:
-
Aldehyde (1.2 mmol)
-
Nitroalkene (1.0 mmol)
-
Diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a stirred solution of the diarylprolinol silyl ether catalyst (0.1 mmol) in toluene (0.5 mL) at the specified temperature is added the aldehyde (1.2 mmol).
-
The nitroalkene (1.0 mmol) in toluene (0.5 mL) is then added dropwise over 5 minutes.
-
The reaction mixture is stirred at the same temperature for the time indicated in the data table.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the corresponding Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Mechanistic Insights and Visualizations
The catalytic cycle of proline and its derivatives in asymmetric reactions typically proceeds through the formation of key intermediates such as enamines or iminium ions. The chiral catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.[3]
Catalytic Cycle of Proline-Catalyzed Asymmetric Aldol Reaction
The generally accepted catalytic cycle for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and proline. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
General Workflow for Comparing Catalyst Performance
A systematic approach is essential for the objective comparison of different catalysts. The following workflow outlines the key steps involved in evaluating catalyst efficacy.
Caption: General workflow for comparing chiral catalyst performance.
Conclusion
The development of organocatalysts, particularly those based on the pyrrolidine scaffold, has revolutionized the asymmetric synthesis of pyrrolidines. Proline and its derivatives, such as prolinamides and diarylprolinol silyl ethers, have emerged as powerful tools for constructing these valuable heterocyclic compounds with high levels of stereocontrol. The choice of catalyst, solvent, and reaction conditions plays a crucial role in achieving optimal results. This guide provides a foundational resource for researchers to navigate the selection of appropriate catalysts for their specific synthetic challenges in the pursuit of novel therapeutics and complex molecular architectures.
References
DFT computational analysis of reaction mechanisms for pyrrolidine derivatives.
A deep dive into the computational analysis of reaction pathways for the synthesis and transformation of pyrrolidine derivatives, offering a comparative guide for researchers in synthetic chemistry and drug development.
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. Understanding the intricate mechanisms of reactions that form and modify this valuable scaffold is paramount for the rational design of efficient and selective synthetic routes. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these complex reaction pathways, providing invaluable insights into transition states, reaction energetics, and the influence of catalysts and substituents.
This guide provides a comparative analysis of DFT computational studies on distinct reaction mechanisms involving pyrrolidine derivatives. We will explore the nuances of [3+2] cycloaddition reactions and a copper-catalyzed intramolecular C-H amination, presenting key quantitative data, detailed computational protocols, and visual representations of the reaction workflows.
Comparison of DFT-Elucidated Reaction Mechanisms
This section contrasts two prominent methods for pyrrolidine synthesis: the [3+2] cycloaddition of an exocyclic α,β-unsaturated ketone with nitrones and a copper-catalyzed intramolecular C-H amination.
| Parameter | [3+2] Cycloaddition [1][2] | Copper-Catalyzed C-H Amination [3][4] |
| Reaction Type | Pericyclic | Transition Metal-Catalyzed |
| Key Transformation | Formation of a five-membered ring from a three-atom and a two-atom component. | Intramolecular C-N bond formation via C-H activation. |
| Reactants | 5,5-dimethyl-3-methylene-2-pyrrolidinone, C,N-diarylnitrones | N-fluoro amides |
| Catalyst | None (thermal) | [TpxCuL] complexes |
| DFT Functional | M06 | B3LYP-D3 |
| Basis Set | 6-311G(d,p) | Valence triple-ζ plus polarization and diffusion basis set |
| Solvent Model | Not specified in abstract | Continuum toluene solvent |
| Rate-Determining Step (Calculated) | One-step asynchronous mechanism | Not explicitly stated in abstract, but pathways are compared. |
| Key Findings | The reaction is chemoselective, with the addition occurring at the olefinic bond. Regio- and stereoselectivity are influenced by substituents on the nitrone.[1] | N-fluoro substrates are preferred over N-chloro ones due to more favorable reaction pathways. Alkyl substituents on the Tpx ligand improve conversion.[3][4] |
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational analysis and the generalized reaction mechanisms.
References
- 1. Exploring the chemo-, regio-, and stereoselectivities of the (3 + 2) cycloaddition reaction of 5,5-dimethyl-3-methylene-2-pyrrolidinone with C,N-diarylnitrones and nitrile oxide derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The synthesis of novel pyrrolidine derivatives is a critical task in drug discovery, and chemists are often faced with the choice between two primary synthetic strategies: solution-phase and solid-phase synthesis. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Key Differences and Considerations
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Environment | Homogeneous, in solution | Heterogeneous, on a solid support (resin) |
| Purification | Often requires chromatography, extraction, or crystallization | Simplified purification by filtration and washing |
| Scalability | Generally more straightforward for large-scale synthesis | Can be suitable for large-scale, especially in peptide synthesis |
| Automation | More challenging to automate | Readily amenable to high-throughput and automated synthesis |
| Reaction Monitoring | Direct analysis of reaction mixture (TLC, LC-MS, NMR) | Indirect analysis, often after cleavage from the resin |
| Excess Reagents | Can complicate purification | Easily washed away, driving reactions to completion |
| Ideal Application | Synthesis of a single target molecule, process development | Library synthesis, high-throughput screening, peptide synthesis |
Performance Comparison: A Data-Driven Analysis
In a comparative study on the synthesis of the complex heterocyclic macrocycle urukthapelstatin A, a solid-phase approach was found to be superior to the solution-phase route.[1][2] The solid-phase method facilitated the rapid generation of a flexible linear peptide precursor and simplified purification, whereas the solution-phase approach was described as more tedious.[1][2]
For the synthesis of N-substituted pyrrolidinones, a solid-phase approach utilizing an Ugi four-component reaction has been reported to produce compounds with purities exceeding 95%.[3] This highlights the potential of solid-phase synthesis for generating libraries of pyrrolidine derivatives with high purity.
Conversely, solution-phase synthesis offers a plethora of well-established protocols for constructing the pyrrolidine ring with high stereocontrol. For instance, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved through various methods, including those starting from chiral precursors like pyroglutamic acid.[4]
Table 1: Illustrative Quantitative Data from a Solid-Phase Synthesis of N-Substituted Pyrrolidinones
| Compound | Structure | Yield (%)* | Purity (%) |
| 4a | Cyclohexyl-substituted | 65 | >95 |
| 4b | Phenyl-substituted | 72 | >95 |
| 4c | 4-Fluorophenyl-substituted | 70 | >95 |
*Yields are based on the weight of the purified product relative to the initial loading of the resin.[3]
Table 2: Representative Data from a Solution-Phase Synthesis of trans-2,5-Disubstituted Pyrrolidines
| Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| N-Boc-4-pentenylamine | N-Boc-2-methyl-5-iodomethylpyrrolidine | 75 | >20:1 |
| N-Ts-4-pentenylamine | N-Ts-2-methyl-5-iodomethylpyrrolidine | 82 | >20:1 |
*Data is illustrative of typical yields and stereoselectivities reported for solution-phase iodocyclization reactions.
Experimental Protocols: A Closer Look at the Methodologies
To provide a practical understanding, below are representative experimental protocols for both solution-phase and solid-phase synthesis of pyrrolidine derivatives.
Solution-Phase Synthesis: Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines via Iodocyclization
This protocol describes a method for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic sulfonamides.
Experimental Protocol:
-
Preparation of the Homoallylic Sulfonamide: The enantiopure homoallylic sulfonamide is prepared from the corresponding sulfinimine-derived β-amino aldehyde via a Wittig reaction.
-
Iodocyclization: To a solution of the E/Z mixture of the homoallylic sulfonamide in acetonitrile/water, iodine (I₂) and potassium carbonate (K₂CO₃) are added.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction is quenched with aqueous sodium thiosulfate (Na₂S₂O₃). The aqueous phase is extracted with dichloromethane (CH₂Cl₂).
-
Purification: The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the trans-2,5-disubstituted 3-iodopyrrolidine.[5]
Solid-Phase Synthesis: Ugi Reaction for N-Substituted Pyrrolidinones
This protocol outlines the solid-phase synthesis of N-substituted pyrrolidinones starting from resin-bound glutamic acid.
Experimental Protocol:
-
Resin Preparation: A p-methylbenzhydrylamine (MBHA) resin is neutralized, and Fmoc-L-Glu(tBu)-OH is coupled using standard peptide coupling reagents (HOBt/DIC). The t-Butyl and Fmoc protecting groups are subsequently removed.
-
Ugi Reaction: The resin with the free amine of glutamic acid is placed in a solution of a ketone (2 equivalents) in acetonitrile/methanol (4:1) for 1 hour at 65°C.
-
Isocyanide Addition: An isocyanide (2 equivalents) is then added to the reaction mixture.
-
Reaction Completion: The mixture is allowed to react at 65°C for 24 hours.
-
Washing: The resin is thoroughly washed with methanol (MeOH), dimethylformamide (DMF), and dichloromethane (DCM) and then dried.
-
Cleavage and Analysis: The completeness of the reaction is verified by cleaving a small amount of the product from the resin and analyzing it by LC-MS.[3]
Visualizing the Workflow: Solution-Phase vs. Solid-Phase
The following diagrams illustrate the generalized workflows for both synthetic strategies.
Caption: Generalized workflow for solution-phase synthesis.
Caption: Generalized workflow for solid-phase synthesis.
Logical Relationships in Method Selection
The decision to use solution-phase or solid-phase synthesis depends on several factors related to the research goals.
Caption: Decision-making factors for choosing a synthetic method.
Conclusion and Future Outlook
Both solution-phase and solid-phase synthesis are powerful tools for the creation of pyrrolidine derivatives.
Solution-phase synthesis remains the conventional and often preferred method for the synthesis of a specific target molecule, especially on a larger scale. Its main advantages are the direct monitoring of reactions and the vast body of established literature for a wide range of chemical transformations.
Solid-phase synthesis , on the other hand, excels in the rapid generation of libraries of compounds for high-throughput screening and drug discovery. The ease of purification and amenability to automation are its key strengths. While traditionally associated with peptide synthesis, its application to small molecule heterocycles is a growing area of interest.
The choice between the two methods is not always mutually exclusive. A hybrid approach, where key intermediates are synthesized in solution and then immobilized on a solid support for further diversification, can also be a highly effective strategy. As the demand for novel and diverse chemical entities continues to grow, advancements in both solution-phase and solid-phase techniques, including greener solvents and more efficient catalysts, will undoubtedly continue to shape the landscape of drug discovery.
References
- 1. Solid phase versus solution phase synthesis of heterocyclic macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Diastereoselectivity in [3+2] Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Among the myriad of reactions available for constructing complex molecular architectures, the [3+2] cycloaddition stands out as a powerful tool for the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds. A critical parameter in these reactions is the diastereomeric ratio (d.r.), which dictates the relative proportion of diastereomers formed. This guide provides an objective comparison of diastereoselectivity in various [3+2] cycloaddition reactions, supported by experimental data and detailed protocols.
Factors Influencing Diastereoselectivity
The diastereoselectivity of a [3+2] cycloaddition reaction is influenced by a combination of steric and electronic factors, which can be finely tuned through the judicious choice of substrates, catalysts, and reaction conditions. Key factors include:
-
Steric Hindrance: The steric bulk of substituents on both the 1,3-dipole and the dipolarophile can dictate the facial selectivity of the cycloaddition, favoring the formation of the less sterically hindered diastereomer.
-
Catalyst System: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the reacting species, leading to high levels of asymmetric induction and diastereoselectivity.[1][2][3][4]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the diastereomeric ratio. For instance, reactions in aqueous media have been shown to enhance diastereoselectivity in some cases due to hydrophobic effects.[5]
-
Substrate Control: The inherent chirality of the substrates can also direct the stereochemical outcome of the reaction.
Comparative Analysis of Diastereomeric Ratios
The following tables summarize quantitative data from recent studies on [3+2] cycloaddition reactions, highlighting the achieved diastereomeric ratios under different experimental setups.
Table 1: Catalytic Asymmetric [3+2] Cycloaddition of Nitrones with α-Keto Ester Enolates [1]
| Entry | Nitrone | α-Keto Ester | Catalyst | Solvent | Temp (°C) | d.r. (syn/anti) | Yield (%) |
| 1 | Isomerizable nitrile-conjugated nitrone | Ethyl 2-oxo-4-phenylbutanoate | Ni(II)-complex | THF | -20 | >95:5 | 95 |
| 2 | Isomerizable nitrile-conjugated nitrone | Ethyl 2-oxo-2-phenylacetate | Ni(II)-complex | THF | -20 | >95:5 | 92 |
Table 2: Diastereoselective [3+2] Cycloaddition of Tertiary Amine N-Oxides with Alkenes [6][7]
| Entry | Pyrrolidine N-oxide | Alkene | Solvent | Temp (°C) | d.r. (endo/exo) | Yield (%) |
| 1 | 1-Methylpyrrolidine N-oxide | (E)-Stilbene | Toluene | 110 | >20:1 | 97 |
| 2 | 1-Phenylpyrrolidine N-oxide | (E)-Stilbene | Toluene | 110 | 15:1 | 85 |
Table 3: [3+2] Cycloaddition of Nitrile Imines with Unsaturated Isoxazolones [8]
| Entry | Unsaturated Isoxazolone | Nitrile Imine Precursor | Base | Solvent | d.r. (syn/anti) | Yield (%) |
| 1 | 4-Benzylidene-3-methylisoxazol-5(4H)-one | 2,2,2-Trifluoro-N'-phenylacetohydrazonoyl bromide | K₂CO₃ | DCE | 1.7:1 | 78 |
| 2 | 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 2,2,2-Trifluoro-N'-phenylacetohydrazonoyl bromide | K₂CO₃ | DCE | 2.3:1 | 82 |
Experimental Protocols
Accurate determination of the diastereomeric ratio is crucial for evaluating the success of a stereoselective reaction. The following provides a general methodology for a key experiment.
General Procedure for a Catalytic Asymmetric [3+2] Cycloaddition Reaction
A representative experimental procedure for a catalytic asymmetric [3+2] cycloaddition is as follows: To a solution of the chiral catalyst (e.g., a Ni(II)-ligand complex, 0.01 mmol) in an anhydrous solvent (e.g., THF, 1.0 mL) under an inert atmosphere (e.g., argon) is added the dipolarophile (e.g., an α-keto ester, 0.2 mmol). The mixture is stirred at the specified temperature (e.g., -20 °C) for 15 minutes. A solution of the 1,3-dipole (e.g., a nitrone, 0.22 mmol) in the same anhydrous solvent is then added dropwise over a period of 30 minutes. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then analyzed to determine the diastereomeric ratio.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (d.r.) of the crude product is typically determined by high-resolution ¹H NMR spectroscopy.[8][9][10][11]
-
Sample Preparation: A small amount of the crude reaction mixture is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). It is important to ensure complete relaxation of the protons being integrated, which may require a longer relaxation delay.
-
Spectral Analysis: Identify well-resolved signals corresponding to protons that are diastereotopic in the two diastereomers. These are often protons adjacent to the newly formed stereocenters.
-
Integration: Carefully integrate the selected signals for each diastereomer.
-
Calculation: The diastereomeric ratio is calculated from the ratio of the integration values of the corresponding signals. For example, if two signals corresponding to the major and minor diastereomers have integration values of I_major and I_minor, the d.r. is I_major : I_minor.
Visualizing Reaction Pathways and Workflows
To better understand the principles and processes involved in diastereoselective [3+2] cycloadditions, the following diagrams illustrate key concepts.
Caption: General mechanism of a [3+2] cycloaddition reaction.
Caption: Workflow for determining the diastereomeric ratio by ¹H NMR.
Caption: Decision tree for catalyst selection in [3+2] cycloadditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 9. Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly diastereoselective 1,3-dipolar cycloadditions of chiral non-racemic nitrones to 1,2-diaza-1,3-dienes: an experimental and computational investi ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01371A [pubs.rsc.org]
Unambiguous Stereochemistry of Pyrrolidine Products: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for pyrrolidine scaffolds, which are prevalent in a vast array of biologically active compounds. This guide provides an objective comparison of X-ray crystallography with alternative analytical methods for the confirmation of stereochemistry in pyrrolidine products, supported by experimental data and detailed protocols.
The gold standard for the unequivocal determination of a molecule's absolute stereochemistry is single-crystal X-ray crystallography.[1][2] This technique provides a definitive 3D map of the atomic arrangement within a crystal lattice, leaving no ambiguity about the spatial orientation of substituents. However, the necessity of obtaining a high-quality single crystal can be a significant bottleneck.[1] Consequently, other powerful analytical techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC), are widely employed as complementary or alternative methods for stereochemical analysis.
Comparative Analysis of Key Techniques
The selection of an appropriate analytical method hinges on various factors, including the nature of the sample, the information required, and available resources. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and chiral HPLC for the stereochemical analysis of pyrrolidine products.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity, relative stereochemistry, conformational dynamics in solution | Enantiomeric excess (e.e.), separation of enantiomers and diastereomers |
| Sample Requirement | High-quality single crystal (typically >0.1 mm)[3] | ~1-10 mg, soluble in deuterated solvent | Microgram to milligram quantities, soluble in mobile phase |
| Analysis Time | Hours to days (including crystal growth and data collection)[4] | Minutes to hours per experiment | Typically 10-60 minutes per run[5] |
| Resolution | Atomic resolution (e.g., ~0.75 Å)[4] | High, but can be limited by signal overlap in complex molecules | Excellent for separation of stereoisomers |
| Key Advantage | Unambiguous determination of absolute stereochemistry[2] | Provides information on solution-state conformation and dynamics[6] | High-throughput and quantitative determination of enantiomeric purity[7] |
| Key Limitation | Requirement for a suitable single crystal[1] | Indirect determination of absolute stereochemistry, may require derivatization[8] | Requires a suitable chiral stationary phase and method development |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are outlined protocols for the stereochemical analysis of a representative pyrrolidine product.
Single-Crystal X-ray Crystallography
This protocol outlines the essential steps for determining the crystal structure of a small organic molecule like a pyrrolidine derivative.
-
Crystal Growth: The primary and often most challenging step is to grow a single crystal of sufficient quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a loop.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[11]
NMR Spectroscopy for Stereochemical Determination
Two-dimensional (2D) NMR experiments are particularly powerful for elucidating the relative stereochemistry of pyrrolidine products in solution.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D ¹H and ¹³C NMR: Acquire standard one-dimensional proton and carbon spectra to identify all signals and their chemical environments.
-
2D Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This helps to establish the connectivity of the proton network within the pyrrolidine ring and its substituents.[12]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space (< 5 Å), regardless of whether they are directly bonded. The presence or absence of cross-peaks between specific protons provides crucial information about their relative stereochemistry (e.g., cis or trans relationships of substituents on the pyrrolidine ring).[13]
-
Data Analysis: The correlation patterns in the 2D spectra are analyzed to build a 3D model of the molecule's conformation in solution and determine the relative arrangement of its stereocenters.
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of a chiral pyrrolidine product.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for a wide range of compounds.[14]
-
Mobile Phase Screening: Develop a suitable mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required.[14]
-
Sample Preparation: Prepare a dilute solution of the pyrrolidine product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[7]
Visualizing the Workflow and Comparison
To further clarify the experimental processes and their relationships, the following diagrams have been generated using Graphviz.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. excillum.com [excillum.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. physicsforums.com [physicsforums.com]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. emerypharma.com [emerypharma.com]
- 11. books.rsc.org [books.rsc.org]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(Aminoethyl)-1-N-Boc-pyrrolidine
For researchers and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe handling and disposal of 2-(Aminoethyl)-1-N-Boc-pyrrolidine, a compound requiring careful management due to its potential hazards. Adherence to these protocols is a critical aspect of regulatory compliance and a fundamental responsibility for all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be fully aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE). The primary hazards include its potential to be harmful if swallowed or inhaled, and its capacity to cause skin irritation and serious eye damage.[1][2]
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation |
| May cause respiratory irritation | STOT - Single Exposure |
| Harmful if inhaled | Acute toxicity, Inhalation |
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Use appropriate chemical-resistant gloves and protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that minimizes exposure to personnel and prevents environmental contamination.
Step 1: Waste Collection
-
Collect all waste containing this compound, including any contaminated materials such as absorbent pads, disposable gloves, and weighing papers, in a designated and clearly labeled waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
Step 2: Waste Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents and acids.[4]
-
Ensure the container is properly labeled with the chemical name, associated hazards, and the accumulation start date.
Step 3: Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[5] Do not use combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 4: Final Disposal
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.
-
Ensure all required documentation for hazardous waste disposal is completed accurately. Chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national regulations.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Aminoethyl)-1-N-Boc-pyrrolidine
Essential safety protocols and logistical plans are critical for the secure and effective use of 2-(Aminoethyl)-1-N-Boc-pyrrolidine in any research setting. This guide provides detailed, step-by-step procedures for laboratory professionals, ensuring operational safety and proper disposal. Adherence to these protocols is paramount for minimizing risks and protecting researchers.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE, compiled from safety data sheets of the compound and its structural analogs.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles. | Protects against splashes and sprays that can cause serious eye damage.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause severe skin burns and irritation.[1][2][3] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. | Shields the body from accidental spills and contact.[4][5] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of harmful vapors or aerosols.[1][2] |
Hazard Identification and Safe Handling Protocols
This compound is classified with specific hazard statements that dictate its handling procedures. According to available safety data, the compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3][6][7]
Operational Plan: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1][4] All necessary equipment and reagents should be assembled in a designated, well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Donning PPE: Properly put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound:
-
Avoid direct contact with the skin and eyes.[3]
-
Do not inhale any vapors or aerosols.[4]
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
-
Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[2][8] Recommended storage temperature is between 2-8°C.[6]
-
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][8]
-
Skin: Immediately flush the affected area with plenty of water. Remove all contaminated clothing. Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
-
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Dispose of contaminated gloves and other protective equipment after use in accordance with good laboratory practices.[2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. nj.gov [nj.gov]
- 6. achmem.com [achmem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
